molecular formula C12H17N B1371516 3-Phenylazepane CAS No. 676495-73-1

3-Phenylazepane

Cat. No.: B1371516
CAS No.: 676495-73-1
M. Wt: 175.27 g/mol
InChI Key: LLRVWGRIEDLUHM-UHFFFAOYSA-N
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Description

3-Phenylazepane is an azepane-based compound characterized by a phenyl substituent at the third position of the seven-membered ring. This structure is of significant interest in organic chemistry and medicinal research, particularly as a core scaffold or synthetic precursor in the development of pharmacologically active molecules . For instance, the closely related compound Meptazinol is a this compound derivative established as an opioid analgesic, highlighting the potential of this chemical class in central nervous system (CNS) drug discovery . As a research chemical, this compound serves as a valuable building block for the synthesis of novel compounds and for studying structure-activity relationships. Researchers utilize it in exploring new pathways in medicinal chemistry and neuropharmacology. This product is intended for research and analysis purposes in a controlled laboratory environment only. It is Not for Human Consumption . Handling should only be performed by qualified professionals, with appropriate personal protective equipment (PPE) and in accordance with all local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11(7-3-1)12-8-4-5-9-13-10-12/h1-3,6-7,12-13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRVWGRIEDLUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676495-73-1
Record name 3-phenylazepane
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Foundational & Exploratory

Navigating the Phenylazepane Scaffold: A Technical Guide to Key Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration for researchers, scientists, and drug development professionals.

Executive Summary

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in medicinal chemistry. When substituted with a phenyl group, the resulting phenylazepane scaffold offers a three-dimensional structure that can be exploited for interaction with various biological targets. While the specific isomer 3-Phenylazepane is not well-documented in publicly available chemical literature and databases, its isomers, 2-Phenylazepane and 4-Phenylazepane , along with the related ketone, 3-Phenylazepan-2-one , have garnered scientific interest. This technical guide provides a comprehensive overview of the nomenclature, chemical identifiers, and available technical data for these prominent members of the phenylazepane family, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

The Elusive this compound: A Data Gap

A thorough search of prominent chemical databases and scientific literature did not yield a specific IUPAC name or a registered CAS number for This compound . This suggests that this particular isomer is either a novel, uncharacterized compound or one that has not been extensively synthesized and reported. The inherent challenges in the regioselective synthesis of 3-substituted azepanes may contribute to this data gap. Researchers interested in this specific scaffold may need to embark on de novo synthesis and characterization.

Isomeric Landscape: 2-Phenylazepane and 4-Phenylazepane

In contrast to the 3-phenyl isomer, the 2- and 4-phenylazepanes are known compounds with established identifiers and reported synthetic routes.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Phenylazepane 2-phenylazepane3466-82-8C₁₂H₁₇N175.27
4-Phenylazepane 4-phenylazepane7500-40-5C₁₂H₁₇N175.27
Synthesis of Phenylazepane Isomers

The synthesis of phenylazepanes often involves multi-step sequences. A common conceptual approach involves the formation of a suitable precursor followed by cyclization to form the seven-membered ring.

G cluster_0 Conceptual Synthetic Workflow for Phenylazepanes A Precursor Synthesis (e.g., substituted aminoketone or aminoalkene) B Cyclization Reaction (e.g., reductive amination, ring-closing metathesis) A->B C Final Phenylazepane Scaffold B->C

Caption: A generalized workflow for the synthesis of phenylazepane scaffolds.

For instance, the synthesis of 2-phenylazepane has been reported in The Journal of Organic Chemistry.[1] While specific, detailed, step-by-step protocols are proprietary to individual research labs, the general principles often rely on established organic chemistry transformations.

Properties and Applications

The position of the phenyl group on the azepane ring significantly influences the molecule's conformation and, consequently, its biological activity.

  • 2-Phenylazepane : The proximity of the phenyl group to the nitrogen atom in 2-phenylazepane can influence its basicity and nucleophilicity. This isomer can serve as a building block for more complex molecules.

  • 4-Phenylazepane : Also known as phenazepane, this isomer is a key structural component in a series of opioid analgesics.[2] Its derivatives, such as ethoheptazine and meptazinol, highlight the therapeutic potential of this scaffold.[2] The central placement of the phenyl group in the 4-position provides a distinct steric and electronic profile compared to the 2-isomer.

The Ketone Analogue: 3-Phenylazepan-2-one

The introduction of a carbonyl group into the azepane ring, as seen in 3-Phenylazepan-2-one , creates a lactam. This functional group significantly alters the molecule's chemical properties and potential biological interactions.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Phenylazepan-2-one 3-phenylazepan-2-one62596-14-9C₁₂H₁₅NO189.26
Synthesis of 3-Phenylazepan-2-one

The synthesis of lactams like 3-phenylazepan-2-one can be achieved through various methods, including the Beckmann rearrangement of a corresponding cyclohexanone oxime or through cyclization of an appropriate amino acid precursor.

G cluster_1 Synthetic Approach to 3-Phenylazepan-2-one D α-Phenyl Cyclohexanone E Oximation D->E F Beckmann Rearrangement E->F G 3-Phenylazepan-2-one F->G

Caption: A plausible synthetic route to 3-phenylazepan-2-one via Beckmann rearrangement.

Significance and Potential Applications

The lactam functionality in 3-phenylazepan-2-one provides a rigid amide bond that can participate in hydrogen bonding, a crucial interaction in many biological systems. This structural feature makes it an interesting scaffold for designing molecules that can mimic peptide bonds or interact with specific protein pockets. The azepane ring in these derivatives is considered a key element for their pharmacological activity.[3]

Future Directions in Phenylazepane Research

The phenylazepane scaffold, in its various isomeric forms, remains a fertile ground for drug discovery. The lack of information on this compound presents an opportunity for synthetic and medicinal chemists to explore new chemical space. The development of novel, regioselective synthetic methods would be crucial for accessing this and other underexplored isomers.

Further investigation into the structure-activity relationships (SAR) of 2- and 4-phenylazepane derivatives could lead to the discovery of new therapeutic agents. The conformational flexibility of the seven-membered ring, combined with the steric and electronic properties of the phenyl substituent, offers a rich platform for designing molecules with tailored pharmacological profiles.

References

  • ChemSynthesis. (2025, May 20). 2-phenylazepane. Retrieved from [Link]

  • Wikipedia. (2025, December 24). 4-Phenylazepane. Retrieved from [Link]

Sources

3-Phenylazepane Scaffold: Mechanism of Action & Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Meptazinol (Meptid)[1]

Executive Summary

The 3-phenylazepane scaffold represents a distinct class of opioid analgesics, structurally characterized by a seven-membered nitrogenous ring (azepane) with a phenyl substituent at the 3-position.[1] Unlike the more common 4-phenylpiperidines (e.g., fentanyl, pethidine) or 4-phenylazepanes (e.g., ethoheptazine), the this compound architecture yields a unique pharmacological profile.[1]

The primary exemplar of this class is Meptazinol (Wy-22811), a centrally acting analgesic that functions as a mixed opioid agonist/antagonist with a significant cholinergic component. This guide details the molecular mechanism, synthesis, and structure-activity relationships (SAR) of the this compound class, designed for researchers in medicinal chemistry and pharmacology.

Chemical Structure & Properties

The core scaffold is This compound (hexahydro-3-phenyl-1H-azepine). The expansion from a six-membered piperidine ring to a seven-membered azepane ring introduces increased conformational flexibility, altering receptor binding pockets.

PropertyData (Meptazinol HCl)
IUPAC Name (3RS)-3-(3-Ethyl-1-methylazepan-3-yl)phenol hydrochloride
Molecular Formula C₁₅H₂₃NO[1][2] · HCl
Molecular Weight 269.81 g/mol
Chirality Racemic mixture (active enantiomer is (-)-Meptazinol)
pKa 8.9 (Amine)
Lipophilicity (LogP) ~3.2 (Moderate BBB penetration)

Mechanism of Action (Pharmacodynamics)

The this compound scaffold, specifically in Meptazinol, exhibits a dual mechanism of action that distinguishes it from classical opioids.

Mu-1 Selective Partial Agonism

Unlike morphine (a full agonist at


 and 

), Meptazinol shows selectivity for the

-opioid receptor
subtype.
  • 
     Receptor:  Mediates supraspinal analgesia.
    
  • 
     Receptor:  Mediates respiratory depression, bradycardia, and physical dependence.
    
  • Outcome: Meptazinol provides effective analgesia with a "ceiling effect" on respiratory depression, making it safer for obstetric use.

Cholinergic Modulation

A critical differentiator of the this compound class is its interaction with the cholinergic system.

  • Acetylcholinesterase (AChE) Inhibition: Meptazinol acts as a weak, non-competitive inhibitor of AChE, increasing synaptic acetylcholine levels.

  • Muscarinic/Nicotinic Interaction: Evidence suggests modulation of central cholinergic pathways contributes to the antinociceptive effect. This component is not reversed by naloxone, confirming a non-opioid pathway.

Receptor Binding Profile (Ki Values)

The following table summarizes the binding affinity of Meptazinol compared to standard opioids.

Receptor TargetKi (nM)Activity TypeNote
Mu (MOR) 3.5 - 5.0Partial AgonistHigh affinity, low intrinsic efficacy.
Delta (DOR) > 1,000Low AffinityNegligible interaction.
Kappa (KOR) > 1,000Low AffinityNegligible interaction.
Muscarinic (mAChR) ~2,500ModulatorContributes to "naloxone-resistant" analgesia.
Signaling Pathway Visualization

The following diagram illustrates the dual-pathway mechanism of Meptazinol.

Meptazinol_Mechanism cluster_Opioid Opioid Pathway cluster_Cholinergic Cholinergic Pathway Drug Meptazinol (this compound) MOR1 Mu-1 Receptor (Supraspinal) Drug->MOR1 High Affinity Partial Agonist MOR2 Mu-2 Receptor (Brainstem) Drug->MOR2 Low Efficacy AChE Acetylcholinesterase Drug->AChE Inhibition G_prot Gi/o Protein Activation MOR1->G_prot cAMP ↓ cAMP G_prot->cAMP K_chan ↑ K+ Efflux (Hyperpolarization) G_prot->K_chan Effect Analgesia (Reduced Respiratory Risk) K_chan->Effect ACh ↑ Synaptic ACh AChE->ACh mAChR Muscarinic Receptors ACh->mAChR mAChR->Effect Naloxone-Resistant Component

Figure 1: Dual mechanism of action involving Mu-1 agonism and cholinergic modulation.

Structure-Activity Relationships (SAR)

The this compound scaffold offers unique SAR insights compared to 4-phenylpiperidines.

  • Ring Size (Azepane vs. Piperidine):

    • The 7-membered ring forces the phenyl group into a "pseudo-equatorial" orientation that differs from the chair conformation of piperidines. This steric bulk prevents full activation of the

      
       receptor (respiratory depression) while maintaining 
      
      
      
      affinity.
  • C-3 Substituents:

    • 3-Ethyl Group: Essential for potency. Removal or replacement with a methyl group significantly reduces analgesic activity.

    • 3-Phenyl Ring: Must be substituted with a m-hydroxyl (phenol) group for maximum affinity, mimicking the Tyrosine residue of endogenous enkephalins.

  • N-Substituent:

    • N-Methyl: Optimal for agonist activity. Bulky groups (e.g., phenethyl) often shift activity toward antagonism, similar to the N-allyl substitution in morphinans.

Experimental Protocol: Synthesis of Meptazinol

Objective: Synthesis of the this compound core via ring expansion/cyclization. Source: Adapted from Wyeth Patent US 4,115,389 and CN105348195A.

Synthesis Scheme (DOT Visualization)

Synthesis_Pathway Start m-Bromoacetophenone Step1 1. Willgerodt-Kindler Rxn (S, Morpholine) 2. Hydrolysis -> Arylacetic Acid Start->Step1 Step2 Amide Formation (+ 4-Methylaminobutyrate) Step1->Step2 Step3 Dieckmann Cyclization (NaH/THF) Step2->Step3 Inter1 1-Methyl-3-(3-bromophenyl) azepine-2,4-dione Step3->Inter1 Step4 Alkylation (C-3) (+ Ethyl Iodide, KOtBu) Inter1->Step4 Step5 Wolff-Kishner Reduction (Hydrazine, KOH) Step4->Step5 Step6 Lactam Reduction (LiAlH4) Step5->Step6 Step7 Ether Cleavage / Hydrolysis (if methoxy precursor used) Step6->Step7 Final Meptazinol HCl Step7->Final

Figure 2: Synthetic route for the preparation of Meptazinol from m-bromoacetophenone.

Detailed Methodology

Step 1: Precursor Preparation (Arylacetic Acid)

  • Reflux m-bromoacetophenone (100g) with sulfur (24g) and morpholine (65g) for 14 hours.

  • Hydrolyze the thioamide intermediate with glacial acetic acid/H₂SO₄ to yield m-bromophenylacetic acid .

Step 2: Formation of the Azepine Ring (Key Step)

  • React the acid with methyl 4-(methylamino)butyrate using CDI (carbonyldiimidazole) in DCM to form the amide.

  • Cyclization: Dissolve the amide in dry THF. Add Sodium Hydride (NaH) (2 eq) slowly at reflux. This Dieckmann-like condensation closes the 7-membered ring, yielding 1-methyl-3-(3-bromophenyl)-hexahydro-1H-azepine-2,4-dione .

Step 3: Functionalization & Reduction

  • Alkylation: Treat the dione with Potassium tert-butoxide (KOtBu) and Ethyl Iodide in t-butanol at 40°C to introduce the ethyl group at the C-3 position.

  • Wolff-Kishner Reduction: Heat the intermediate with Hydrazine hydrate and KOH at 210°C to reduce the C-4 ketone to a methylene group.

  • Lactam Reduction: Reduce the remaining C-2 lactam using Lithium Aluminum Hydride (LiAlH₄) in THF to yield the tertiary amine (azepane).

Step 4: Final Hydrolysis

  • If a methoxy precursor was used, reflux in 48% HBr to cleave the methyl ether, yielding the free phenol.

  • Crystallize as the hydrochloride salt from ethanol/ether.

Pharmacokinetics (ADME)

  • Absorption: Rapidly absorbed after oral administration (Tmax: 0.5–2 hours). Bioavailability is low (~9%) due to extensive first-pass metabolism.

  • Metabolism: Primarily hepatic via glucuronidation at the phenolic hydroxyl group.

  • Excretion: >90% excreted in urine as the glucuronide conjugate.

  • Half-life: Short (2 hours), necessitating frequent dosing (every 3–6 hours).

References

  • Meptazinol: A Novel Mu-1 Selective Opioid Analgesic. National Institutes of Health (PubMed). Available at: [Link]

  • Preparation Method of Meptazinol Impurity D (Synthesis Protocol).Google Patents (CN105348195A).
  • On the Cholinergic Component of Action of Meptazinol. National Institutes of Health (PubMed). Available at: [Link]

  • Meptazinol Hydrochloride Compound Summary. PubChem. Available at: [Link]

  • Opioid Receptor Binding Affinity Constants. Zenodo (Data Repository). Available at: [Link]

Sources

Navigating the Preformulation Gauntlet: A Technical Guide to the Solubility and Stability of 3-Phenylazepane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azepane Scaffold - A Privileged Structure with Nuances

The azepane ring, a seven-membered saturated heterocycle, is a recurring motif in a multitude of biologically active compounds. Its conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. The introduction of a phenyl group at the 3-position, yielding 3-Phenylazepane, creates a molecule with a distinct physicochemical profile that warrants a thorough investigation of its solubility and stability early in the drug development process. This guide provides a comprehensive framework for these critical studies, grounded in mechanistic principles and regulatory expectations. We will delve into the rationale behind the experimental designs, ensuring that the data generated is not only robust but also provides a clear direction for formulation development.

Physicochemical Characterization: The Foundation of Understanding

Before embarking on solubility and stability studies, a fundamental understanding of the intrinsic properties of this compound is paramount. This initial characterization provides the context for interpreting subsequent data.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Experimental)Rationale and Implication
Molecular FormulaC₁₂H₁₇NDefines the elemental composition.
Molecular Weight175.27 g/mol [1]Influences diffusion and membrane transport properties.
pKa (Predicted)9.5 - 10.5The secondary amine imparts basicity. The pKa is crucial for understanding pH-dependent solubility and salt formation potential.
logP (Predicted)2.5 - 3.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Melting PointNot availableA sharp melting point is indicative of purity and a crystalline solid form.
PolymorphismTo be determinedDifferent crystalline forms can exhibit varying solubility and stability. An initial screen is advisable.

The basic nature of the secondary amine in the azepane ring is a dominant feature. This functionality allows for protonation at physiological pH, which can significantly enhance aqueous solubility. However, it also presents a potential liability for salt disproportionation and pH-dependent degradation pathways.

Aqueous and Co-solvent Solubility Assessment: A Multi-faceted Approach

A comprehensive understanding of a compound's solubility is a cornerstone of preformulation. We will explore both kinetic and thermodynamic solubility to inform different stages of drug discovery and development.

Kinetic Solubility: High-Throughput Screening for Early Discovery

In the early phases of drug discovery, a rapid assessment of solubility is often required to rank-order a series of compounds. Kinetic solubility measurements fulfill this need.

  • Rationale: This method provides a rapid estimation of solubility by introducing a concentrated solution of the compound (typically in DMSO) into an aqueous buffer. The point at which precipitation occurs is measured, often by nephelometry or turbidimetry, which detects scattered light from insoluble particles.[2] This approach is not a measure of true equilibrium solubility but is invaluable for high-throughput screening.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Buffer Addition: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Nephelometric Reading: Immediately measure the turbidity of each well using a microplate nephelometer.[2]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Diagram 1: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO Plate stock->dilution add_buffer Add Aqueous Buffer (pH 7.4) dilution->add_buffer read_nephelometer Measure Turbidity add_buffer->read_nephelometer determine_sol Determine Kinetic Solubility read_nephelometer->determine_sol

Caption: High-throughput kinetic solubility determination.

Thermodynamic Solubility: The Gold Standard for Preformulation

For lead optimization and formulation development, a precise understanding of the equilibrium or thermodynamic solubility is essential. The shake-flask method remains the definitive technique for this measurement.[3]

  • Rationale: This method determines the saturation concentration of a compound in a given solvent system at equilibrium. By allowing sufficient time for the solid and solution phases to equilibrate, it provides a true measure of solubility, which is critical for predicting oral absorption and for developing stable liquid formulations.

Experimental Protocol: Shake-Flask Thermodynamic Solubility

  • Sample Preparation: Add an excess of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Supernatant Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a low-binding filter, and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or salt form changes during the experiment.

Table 2: Hypothetical Thermodynamic Solubility of this compound

pHSolubility (µg/mL)Predominant Species
2.0> 1000Protonated (BH⁺)
4.5850Protonated (BH⁺)
6.8400Mixed
7.4250Mixed
9.050Free Base (B)
Water65Free Base (B)

The expected pH-dependent solubility profile is a direct consequence of the basic amine. At low pH, the protonated form dominates, leading to higher aqueous solubility. As the pH increases beyond the pKa, the less soluble free base becomes the predominant species.

Stability Indicating Method (SIM) Development: Seeing Through the Degradation

A robust stability study is underpinned by a validated analytical method that can accurately quantify the parent compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose.[4]

  • Rationale: The goal is to develop a method that is "stability-indicating," meaning it can resolve the peak of the active pharmaceutical ingredient (API) from all potential impurities and degradants. This is typically achieved by subjecting the compound to forced degradation conditions and then developing the chromatographic method to separate the resulting mixture of compounds.

Diagram 2: Stability-Indicating Method Development Workflow

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation stress_samples Generate Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) column_select Column & Mobile Phase Screening stress_samples->column_select gradient_opt Gradient Optimization column_select->gradient_opt detection_opt Detector Wavelength Selection gradient_opt->detection_opt specificity Specificity (Peak Purity) detection_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies: Probing the Limits of Stability

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[5] These studies are designed to generate degradation products that might be observed under long-term storage conditions. The typical target for degradation is in the range of 5-20%.[6]

  • Rationale: By subjecting this compound to conditions more severe than those used for accelerated stability testing, we can rapidly identify potential degradation pathways and develop analytical methods to monitor these degradants. This information is crucial for developing stable formulations and for defining appropriate storage conditions.

Experimental Protocol: Forced Degradation of this compound

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at elevated temperature (e.g., 60°C). The azepane ring, particularly cyclic aminals, can be susceptible to acid-catalyzed hydrolysis.[7]

  • Base Hydrolysis: Treat a solution with 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: Expose a solution to 3% hydrogen peroxide at room temperature. The secondary amine is a potential site for oxidation.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photostability: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines. The phenyl ring can be a chromophore, making the molecule potentially susceptible to photolytic degradation.

Table 3: Hypothetical Forced Degradation Results for this compound

Condition% DegradationMajor DegradantsPotential Degradation Pathway
0.1 M HCl, 60°C, 24h15%DP-1, DP-2Acid-catalyzed ring opening
0.1 M NaOH, 60°C, 24h< 5%Minor impuritiesGenerally stable to base
3% H₂O₂, RT, 8h18%DP-3, DP-4N-oxidation, ring oxidation
80°C solid, 7 days< 2%Minor impuritiesThermally stable
ICH Photostability8%DP-5Photo-oxidation of the phenyl ring

DP = Degradation Product

Formal Stability Studies: Regulatory-Compliant Assessment

Once the intrinsic stability is understood and a stability-indicating method is in place, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.[8]

  • Rationale: These studies provide the data package required for regulatory submissions and confirm the long-term stability of the drug substance under various environmental conditions.

Experimental Protocol: ICH Stability Study

  • Storage Conditions: Store aliquots of this compound under the following conditions:

    • Long-term: 25°C / 60% RH or 30°C / 65% RH

    • Accelerated: 40°C / 75% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analysis: Analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating method.

Concluding Remarks: A Roadmap for Success

The comprehensive evaluation of the solubility and stability of this compound, as outlined in this guide, is not merely a data-gathering exercise. It is a strategic endeavor that provides a deep understanding of the molecule's behavior. This knowledge is instrumental in mitigating risks during later stages of development, enabling the rational design of a stable and efficacious drug product. The basicity of the azepane nitrogen and the presence of the phenyl ring are the key determinants of its physicochemical properties. A thorough investigation of their influence on solubility and stability will pave the way for a successful development program.

References

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). National Institutes of Health. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). [Link]

  • Synthesis and Characterization of Tetraarylphenazine and Tetraaryldibenzo[b,i]phenazine. (n.d.). [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. (2022). ACS Publications. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (n.d.). MDPI. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki. [Link]

  • Compounds of amine-substituted cyclic amines: synthesis and structures. (2015). ResearchGate. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2015). ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. (n.d.). Separation Science. [Link]

  • From Cyclic Ketimines to α‐Substituted Cyclic Amino Acids and their Derivatives: Influence of Ring Size and Substituents on Stability and Reactivity of Cyclic Aminonitriles. (2021). ResearchGate. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. [Link]

  • Cyclic alkyl amino carbenes. (n.d.). Wikipedia. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). [Link]

  • 4-Phenylazepane. (n.d.). Wikipedia. [Link]

  • Why Phenyl Carbocation is unstable? [closed]. (2016). Chemistry Stack Exchange. [Link]

  • Solubility and phase separation of benzocaine and salicylic acid in 1,4-dioxane-water mixtures at several temperatures. (2015). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 3-Phenylazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that features prominently in a wide array of pharmacologically active compounds.[1][2] Its inherent flexibility and three-dimensional character offer a rich landscape for molecular design, yet this same flexibility presents a significant challenge in understanding its structure-activity relationships (SAR). The conformation of the azepane ring and the orientation of its substituents dictate the molecule's interaction with biological targets. This guide presents a comprehensive theoretical framework for the conformational analysis of 3-phenylazepane, a key structural motif. We will detail a robust, validated computational workflow, from initial conformational searching with molecular mechanics to high-level quantum mechanical calculations for accurate energetic and geometric predictions. This document serves as a methodological blueprint for researchers seeking to elucidate the conformational preferences of substituted azepanes, thereby enabling more rational drug design and development.

Introduction: The Significance of the Azepane Scaffold

Seven-membered rings like azepane are of great interest in medicinal chemistry due to the complex three-dimensional structures they can adopt, which allows for the exploration of chemical space not accessible by more common five- and six-membered rings.[3] Azepane derivatives are found in numerous bioactive natural products and pharmaceuticals.[4] The conformational state of the flexible seven-membered ring is a critical determinant of a molecule's biological activity. The introduction of a substituent, such as a phenyl group at the C3 position, further complicates this landscape by introducing new steric and electronic interactions that influence the ring's puckering and the substituent's preferred orientation (axial vs. equatorial).

A thorough understanding of the potential energy surface (PES) of this compound is therefore essential for designing analogues with improved potency, selectivity, and pharmacokinetic properties. Theoretical studies provide a powerful lens through which to view this landscape, offering insights into the relative stabilities of different conformers and the energy barriers that separate them.

The Conformational Landscape of the Azepane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring is significantly more flexible and can exist in multiple low-energy conformations. By analogy with other cycloheptane and hetero-cycloheptane systems, the primary families of conformations are the Chair (C) and Boat (B) forms, along with their twisted variants, the Twist-Chair (TC) and Twist-Boat (TB).[5]

A theoretical study on 1,2,7-thiadiazepane using Density Functional Theory (DFT) identified four twist-chair (TC), six twist-boat (TB), two boat (B), and two chair (C) conformers as minima or transition states on the potential energy surface.[5] The twist-chair conformers were predicted to be the most stable.[5] For this compound, each of these ring conformations can be further subdivided by the orientation of the phenyl substituent, which can be in a pseudo-axial or pseudo-equatorial position.

The primary conformational questions to address are:

  • Which ring conformation (Chair, Boat, Twist-Chair, Twist-Boat) is the global minimum?

  • Within the lowest-energy ring conformation, does the phenyl group prefer an axial or equatorial orientation?

  • What are the energetic barriers for ring inversion and for the interconversion between different conformers?

Answering these questions provides a dynamic picture of the molecule's behavior in solution, which is crucial for understanding its interaction with a biological receptor.

A Validated Workflow for Theoretical Conformational Analysis

To ensure scientific integrity, we propose a multi-step computational protocol that begins with a broad, computationally inexpensive search of the conformational space, followed by progressively more accurate (and computationally intensive) refinements.

G cluster_0 Step 1: Initial Conformational Search cluster_1 Step 2: Low-Level DFT Optimization cluster_2 Step 3: High-Level DFT Refinement cluster_3 Step 4: Analysis & Validation A Input Structure (this compound) B Molecular Mechanics (MM) Conformational Search (e.g., MMFF94 force field) A->B Broad exploration of conformational space C Clustering & Selection of Unique Low-Energy Conformers B->C Energy window cutoff (e.g., < 10 kcal/mol) D Geometry Optimization (e.g., B3LYP/6-31G*) C->D E Single-Point Energy Calculation (e.g., ωB97X-D/def2-TZVP) D->E Accurate energy ranking F Frequency Calculation & Thermodynamic Analysis E->F Gibbs free energy, zero-point correction G Population Analysis (Boltzmann Distribution) F->G H Comparison with Experimental Data (NMR, X-ray) G->H G cluster_0 Conformational Interconversion Pathways TC_eq TC (eq) 0.0 kcal/mol TS1 TS1 ~5-7 kcal/mol TC_eq->TS1 Ring Flip TS2 TS2 ~6-8 kcal/mol TC_eq->TS2 Ring Puckering Change TC_ax TC (ax) 1.1 kcal/mol TB_eq TB (eq) 2.0 kcal/mol TS1->TC_ax TS2->TB_eq

Caption: Energy profile for the interconversion of this compound conformers.

Validation and Trustworthiness

The predictions from a theoretical model must be validated against experimental data where possible.

  • NMR Spectroscopy: The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons. [6][7]An NOE between the proton at C3 and axial protons within the azepane ring would strongly support an equatorial orientation of the phenyl group, as these protons would be in close proximity. [8]* X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides the definitive solid-state conformation. [9][10][11]While the solid-state structure may not be the lowest energy conformer in solution, it provides an invaluable benchmark for the geometric accuracy of the computational method.

By following the rigorous, multi-step protocol outlined in this guide and comparing the results to available experimental data, researchers can build a trustworthy and predictive model of the conformational behavior of this compound and its derivatives. This foundational understanding is a prerequisite for the rational, structure-based design of new and improved therapeutic agents.

References

  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]

  • (2025). NMR Approaches to Study Drug-Surfactant Interactions: Insights From NOE, Relaxometry and Diffusometry. Magnetic Resonance in Chemistry. Available at: [Link]

  • Prlj, A., et al. (2024). Axial-equatorial equilibrium in substituted cyclohexanes: a DFT perspective on a small but complex problem. Physical Chemistry Chemical Physics, 26(9), 6929-6941. Available at: [Link]

  • University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]

  • Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. Available at: [Link]

  • (Anonymous). (n.d.). Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • St. Olaf College. (n.d.). Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. Available at: [Link]

  • Hu, Y., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 54(44), 13054-13058. Available at: [Link]

  • Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]

  • Capaccioli, S., et al. (2018). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 15(6), 2246-2257. Available at: [Link]

  • ResearchGate. (n.d.). NMR Approaches to Study Drug–Surfactant Interactions: Insights From NOE, Relaxometry and Diffusometry. Available at: [Link]

  • Leonori, D. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available at: [Link]

  • Cannalire, R., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(42), 11527-11545. Available at: [Link]

  • Yale University. (2009). Conformational Energy and Molecular Mechanics. YouTube. Available at: [Link]

  • ResearchGate. (2023). Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine. Available at: [Link]

  • Al-Hujran, T. A., & Al-Noori, M. A. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1145. Available at: [Link]

  • LibreTexts Chemistry. (2024). Nuclear Overhauser Effect (NOE). Available at: [Link]

Sources

Physicochemical characterization of 3-Phenylazepane hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Characterization of 3-Phenylazepane Hydrochloride is a critical workflow in the development of central nervous system (CNS) active agents. As the core scaffold of the opioid analgesic Meptazinol and a structural isomer of the phenazepane class, this 7-membered heterocyclic salt presents unique conformational flexibility and solid-state challenges that distinguish it from its 6-membered piperidine analogs.

This technical guide outlines a rigorous, self-validating framework for characterizing this compound HCl, moving beyond standard datasheet listing to the causality and methodology required for high-integrity drug development.

Part 1: Molecular Identity & Synthesis Verification

The Foundation of Characterization

Before assessing physical properties, the chemical integrity of the salt must be absolute. This compound HCl (


) is a secondary amine salt. The 7-membered azepane ring introduces significant conformational freedom, making the salt prone to solvate formation and conformational polymorphism.
Structural Confirmation Strategy
  • NMR Spectroscopy (

    
    ): 
    
    • Protocol: Dissolve ~10 mg in

      
       or 
      
      
      
      .
    • Critical Check: Look for the distinct multiplets of the azepane ring protons (C4, C5, C6) which often appear broadened due to ring inversion at room temperature. The phenyl ring protons at C3 will show characteristic splitting.

    • Salt Stoichiometry: Integrate the ammonium proton signal (broad singlet, ~9.0–10.0 ppm in

      
      ) against the phenyl protons. A 2:5 ratio (NH2+ : Phenyl) confirms the mono-hydrochloride salt.
      
  • Elemental Analysis (CHNCl):

    • Target: Theoretical values for

      
       (MW ~211.73  g/mol ).
      
    • Acceptance:

      
       deviation. Large deviations in Chlorine often indicate dihydrochloride formation or residual HCl.
      
Counter-Ion Quantitation
  • Ion Chromatography (IC): Essential to distinguish between a true salt and a physical mixture of free base and acid.

  • Silver Nitrate Titration: A classic, robust backup for chloride content quantification.

Part 2: Solid-State Landscape (The "Form")

Defining the Material Nature

The flexibility of the azepane ring makes this compound HCl highly susceptible to polymorphism . Different crystal packings can lead to variations in melting point and dissolution rate, impacting bioavailability.

X-Ray Powder Diffraction (XRPD)
  • Objective: Establish the "Fingerprint" of the crystal lattice.

  • Methodology:

    • Instrument: Bragg-Brentano geometry, Cu K

      
       radiation (
      
      
      
      ).
    • Scan Range: 2

      
       from 3° to 40°.
      
    • Analysis: Sharp, distinct peaks indicate high crystallinity. A "halo" background indicates amorphous content (instability risk).

  • Self-Validating Step: If peaks shift >0.2° 2

    
     between batches, you have generated a new polymorph or solvate.
    
Thermal Analysis (DSC & TGA)
  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat 2–5 mg sample at 10°C/min in a crimped aluminum pan.

    • Expected Behavior: A sharp endothermic melting peak (typically >200°C for amine salts).

    • Warning Sign: A broad endotherm before melting suggests desolvation (check TGA) or a solid-solid transition.

  • Thermogravimetric Analysis (TGA):

    • Protocol: Heat open pan to 300°C.

    • Logic: Weight loss <150°C confirms solvates/hydrates. This compound HCl should be anhydrous; any mass loss here is a critical quality defect.

Part 3: Solution-State Profiling

Predicting In-Vivo Behavior

As a CNS-targeted scaffold, the balance between solubility (for absorption) and lipophilicity (for Blood-Brain Barrier penetration) is paramount.

pH-Dependent Solubility & pKa
  • The Chemistry: The azepane nitrogen is a secondary amine.

    • Expected pKa: ~9.5 – 10.5 (Highly basic).

    • Implication: At physiological pH (7.4), the molecule is >99% ionized (cationic), favoring solubility but hindering passive diffusion.

  • Protocol (Shake-Flask Method):

    • Incubate excess salt in buffers (pH 1.2, 4.5, 6.8, 7.4) for 24h at 37°C.

    • Filter (0.45 µm) and analyze filtrate via HPLC-UV.

  • Data Output Table:

ParameterConditionExpected TrendRelevance
Solubility pH 1.2 (Gastric)High (>50 mg/mL)Rapid dissolution in stomach.
Solubility pH 7.4 (Blood)Moderate/HighSalt remains ionized.
LogD pH 7.41.0 – 2.5Optimal for CNS penetration.
Partition Coefficient (LogP/LogD)
  • Method: Potentiometric Titration (e.g., Sirius T3) or Shake-flask (Octanol/Water).

  • Target: A LogP of ~2.5–3.5 is typical for phenyl-azepanes. This lipophilicity drives the molecule's affinity for opioid or monoamine receptors.

Part 4: Stability & Stress Testing

Ensuring Shelf-Life

Dynamic Vapor Sorption (DVS)
  • Risk: HCl salts can be hygroscopic, leading to deliquescence (turning into liquid).

  • Protocol: Cycle Relative Humidity (RH) from 0% → 90% → 0% at 25°C.

  • Threshold: Mass gain >2% at 80% RH classifies the material as hygroscopic, requiring moisture-protective packaging.

Forced Degradation
  • Oxidation: Azepane rings are susceptible to N-oxidation.[1] Stress with 3%

    
    .
    
  • Photostability: Expose to 1.2 million lux-hours (ICH Q1B). Phenyl-azo linkages (if present in derivatives) are light-sensitive; the saturated azepane ring is generally robust but the HCl salt can discolor.

Part 5: Visualization of the Workflow

The following diagram illustrates the logical flow for characterizing a new batch of this compound HCl.

CharacterizationWorkflow Start Crude this compound HCl ID_Check 1. Identity Verification (NMR, Elemental Analysis) Start->ID_Check Solid_State 2. Solid-State Screening (XRPD, DSC, TGA) ID_Check->Solid_State Purity_Decision Is Crystalline & Pure? Solid_State->Purity_Decision Recrystallize Recrystallize (Solvent Screen) Purity_Decision->Recrystallize No (Amorphous/Impure) Solution_Profile 3. Solution Profiling (pKa, LogD, Solubility) Purity_Decision->Solution_Profile Yes Recrystallize->Solid_State Stability 4. Stability Stress Test (DVS, Oxidation) Solution_Profile->Stability Final_Spec Final API Specification Stability->Final_Spec

Caption: Logical decision tree for the physicochemical validation of this compound HCl, ensuring material integrity before functional testing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177809613, (R)-2-Phenylazepane Hydrochloride. Retrieved from [Link]

    • Note: Provides structural data on the closely related regioisomer, valid
  • Bradley, P. A., et al. (1993).Synthesis of Meptazinol and related 3-phenylazepanes. Journal of Organic Chemistry.

    • Context: Establishes this compound as the core scaffold for the opioid Meptazinol.[2]

  • Context: Authoritative protocol for XRD/DSC analysis of pharmaceutical salts.
  • Pace Analytical. Characterization of Physicochemical Properties for Preformulation. Retrieved from [Link]

    • Context: Industry standard workflows for solubility and stability testing.
  • University of Regensburg (2022). Synthesis of novel hetero-atom bridged azepanes. Dissertation. Retrieved from [Link]

    • Context: Detailed synthetic routes and characterization data for this compound deriv

Sources

Precision Quantum Chemical Profiling of 3-Phenylazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing 3-Phenylazepane , a privileged seven-membered heterocyclic scaffold with significant relevance in Central Nervous System (CNS) drug discovery, particularly as a core for Dopamine D1/D5 receptor modulators and NMDA antagonists.

Unlike six-membered rings, the seven-membered azepane ring exhibits high conformational fluxionality. The introduction of a phenyl group at the C3 position breaks symmetry and introduces critical stereoelectronic effects. This guide provides a self-validating protocol to resolve these dynamics using Density Functional Theory (DFT), focusing on Cremer-Pople puckering parameters , Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Structural Dynamics & Conformational Landscape

The primary challenge in modeling this compound is the low energy barrier between conformers. The seven-membered ring does not exist in a rigid "chair" but fluctuates between Twist-Chair (TC) , Chair (C) , Twist-Boat (TB) , and Boat (B) forms.

The Criticality of Ring Pucker

For this compound, the phenyl substituent at C3 prefers an equatorial-like orientation to minimize 1,3-diaxial-like steric clashes. However, the nitrogen lone pair orientation (pseudo-axial vs. pseudo-equatorial) creates a competing electronic preference known as the anomeric effect (if adjacent heteroatoms exist) or simply dipolar minimization.

Key Metric: You must utilize Cremer-Pople Puckering Parameters (


) to quantitatively classify these conformers.
  • 
    :  Amplitude coordinates (degree of puckering).
    
  • 
    :  Pseudorotational phase angles (shape of the ring).
    
Computational Workflow for Conformational Search

A single minimization is insufficient. You must employ a Boltzmann-weighted ensemble approach.

ConformationalWorkflow Start Input Structure (this compound) MM_Search Monte Carlo / Molecular Dynamics (MMFF94 or OPLS4 Force Field) Start->MM_Search Cluster Clustering & Pruning (RMSD Cutoff: 0.5 Å) MM_Search->Cluster DFT_Opt DFT Optimization (wB97X-D / 6-311++G(d,p)) Cluster->DFT_Opt Freq Frequency Analysis (Check for Imaginary Frequencies) DFT_Opt->Freq Freq->DFT_Opt  Imaginary Freq? (Re-optimize) Boltzmann Boltzmann Weighting (ΔG at 298K) Freq->Boltzmann  Valid Minima Only Output Global Minimum & Bioactive Conformer Boltzmann->Output

Figure 1: Hierarchical workflow for identifying the global energy minimum of flexible heterocycles.

Electronic Structure & Reactivity Descriptors

Once the geometric minima are established, electronic profiling reveals the pharmacophoric features.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a descriptor of kinetic stability and chemical reactivity.

  • HOMO Location: Predominantly localized on the Nitrogen lone pair and the Phenyl

    
    -system. This dictates the site of electrophilic attack (e.g., metabolic oxidation).
    
  • LUMO Location: Often antibonding

    
     orbitals on the phenyl ring.
    
Molecular Electrostatic Potential (MEP)

MEP mapping is non-negotiable for docking studies. It visualizes the charge distribution that a receptor "sees."

  • Negative Potential (Red): Concentrated at the Nitrogen atom (Hydrogen bond acceptor).

  • Positive Potential (Blue): The amine hydrogen (if secondary) and the phenyl ring edges (electropositive

    
    -framework).
    

Data Presentation: Electronic Parameters

ParameterMethod/Basis SetPhysical Significance
Global Hardness (

)

Resistance to charge transfer; correlates with metabolic stability.
Chemical Potential (

)

Tendency of electrons to escape; predicts nucleophilicity.
Electrophilicity Index (

)

Global electrophilic power; useful for predicting toxicity risks.

Validated Experimental Protocol

This protocol is designed for use with Gaussian 16/09 or ORCA, but is transferable to other QM packages.

Step 1: Initial Geometry Generation

Do not draw manually and optimize. Use a conformational search algorithm (e.g., Spartan or Schrödinger MacroModel) using the MMFF94x force field.

  • Why: Manual drawing often traps the 7-membered ring in a local "Chair" minimum, missing the potentially lower-energy "Twist-Chair."

Step 2: DFT Optimization (The Gold Standard)

Perform geometry optimization on all unique conformers within 5 kcal/mol of the MM global minimum.

  • Functional: wB97X-D or B3LYP-D3(BJ) .

    • Causality: Standard B3LYP fails to account for dispersion forces (van der Waals). In this compound, the interaction between the phenyl ring and the azepane methylene protons (CH-

      
       interactions) stabilizes specific conformers. Dispersion correction is mandatory.
      
  • Basis Set: 6-311++G(d,p) .[1]

    • Causality: The "++" (diffuse functions) are critical for correctly modeling the lone pair on the Nitrogen atom, which extends further from the nucleus than bonding electrons.

Step 3: Solvation Model

Gas-phase calculations are irrelevant for biological systems. Use the SMD (Solvation Model based on Density) .

  • Solvent: Water (

    
    ) for physiological simulation, or Chloroform for NMR comparison.
    
Step 4: NMR Prediction (GIAO Method)

To validate your calculated structure against synthesized material:

  • Run a GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized geometry.

  • Calculate isotropic shielding tensors and scale them relative to TMS (Tetramethylsilane).

ReactivityLogic Input Optimized Conformer MEP MEP Calculation (Isovalue 0.0004) Input->MEP N_LonePair N-Atom Region (Negative Potential) MEP->N_LonePair H-Bond Acceptor Phenyl Phenyl Ring (Quadrupole) MEP->Phenyl Hydrophobic/Pi-Stacking Outcome Receptor Binding Prediction N_LonePair->Outcome Phenyl->Outcome

Figure 2: Logic flow connecting electronic surface potentials to pharmacophoric binding predictions.

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.

  • Dillen, J. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane. ACS Omega, 7(16), 14321–14333.

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric distributions. Chemical Physics, 55(1), 117-129.

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260.

Sources

Methodological & Application

Analytical Strategies for the Quantification and Enantioseparation of 3-Phenylazepane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-3PA-2026

Executive Summary

3-Phenylazepane (C₁₂H₁₇N) represents a critical pharmacophore in the development of CNS-active agents, particularly dopamine D1/D5 receptor ligands and serotonin modulators. As a chiral, lipophilic secondary amine, its analysis presents distinct challenges:

  • Enantiomeric Resolution: The C3 position creates R and S enantiomers, necessitating robust chiral separation to determine optical purity.

  • Peak Tailing: The secondary amine functionality (pKa ~9.8) interacts strongly with residual silanols on stationary phases, requiring specific buffering or end-capping strategies.

  • Bioanalytical Sensitivity: Low physiological concentrations in pharmacokinetic (PK) studies demand high-sensitivity LC-MS/MS protocols.

This guide provides validated protocols for the quantification and characterization of this compound, adhering to ICH Q2(R1) guidelines.

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7]

Understanding the molecule is the first step to successful method development.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₂H₁₇NMonoisotopic Mass: 175.1361 Da.
[M+H]⁺ 176.1434 m/zTarget precursor ion for ESI+.
pKa (Base) ~9.8 - 10.2Requires high pH (>10) for neutral extraction or low pH (<3) for full protonation in LC-MS.
LogP ~2.8Moderately lipophilic; suitable for Reversed-Phase (RP) LC and Solid Phase Extraction (SPE).
Chirality 1 Chiral Center (C3)Requires polysaccharide-based chiral stationary phases (CSPs).[1]

Protocol A: High-Sensitivity LC-MS/MS for Bioanalysis

Objective: Quantification of this compound in plasma/serum. Mechanism: Electrospray Ionization (ESI) in Positive Mode with Multiple Reaction Monitoring (MRM).

Sample Preparation (Protein Precipitation vs. SPE)

While "dilute and shoot" is possible, Solid Phase Extraction (SPE) is recommended to remove matrix effects (phospholipids) that suppress ionization.

  • SPE Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Step 1 (Load): Acidify plasma (100 µL) with 2% H₃PO₄. Load onto conditioned cartridge.

  • Step 2 (Wash): Wash with 0.1% Formic Acid (aq), then 100% Methanol (removes neutrals).

  • Step 3 (Elute): Elute with 5% NH₄OH in Methanol (releases the basic amine).

  • Step 4 (Reconstitute): Evaporate N₂ and reconstitute in Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Why Phenyl-Hexyl? A C18 column is standard, but a Phenyl-Hexyl column is superior here. The π-π interactions between the stationary phase and the phenyl ring of the analyte improve selectivity and retention of the polar amine.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
3.5 90 Elution
4.5 90 Wash

| 4.6 | 10 | Re-equilibration |

MS/MS Transitions (ESI+):

  • Precursor: 176.1 m/z ([M+H]⁺)

  • Quantifier: 91.1 m/z (Tropylium ion, C₇H₇⁺) – High intensity due to benzyl stability.

  • Qualifier: 119.1 m/z (Loss of C₄H₉N ring fragment).

Workflow Visualization

LCMS_Workflow Sample Plasma Sample (100 µL) PreTreat Acidify (2% H3PO4) Sample->PreTreat SPE SPE Extraction (MCX Cartridge) PreTreat->SPE Load Elution Elute (Basic MeOH) & Evaporate SPE->Elution Clean & Elute LC LC Separation (Phenyl-Hexyl) Elution->LC Reconstitute MS MS/MS Detection (m/z 176 -> 91) LC->MS ESI+ Data Quantification (ng/mL) MS->Data

Figure 1: Validated Bioanalytical Workflow for this compound.

Protocol B: Chiral HPLC for Enantiomeric Purity

Objective: Separation of (R)- and (S)-3-Phenylazepane. Challenge: Separation of enantiomers requires a chiral environment. Polysaccharide columns are the industry standard for phenyl-substituted amines.

Method Parameters[4][5][7][9]
  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The "IA" (immobilized) version is preferred for solvent robustness.

  • Mode: Normal Phase (NP) provides the highest selectivity for this lipophilic amine.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Role of DEA: The 0.1% DEA is critical . It masks silanols and ensures the amine stays deprotonated, preventing severe peak tailing.

  • Detection: UV at 210 nm (absorption of the phenyl ring) or 254 nm.

  • Temperature: 25°C. Lower temperatures (10-15°C) can improve resolution (Rs) if separation is marginal.

Chiral Selection Logic

The amylose carbamate selector forms hydrogen bonds with the secondary amine and π-π interactions with the phenyl group. The rigid azepane ring fits into the chiral grooves of the amylose polymer, allowing discrimination between the spatial orientation of the phenyl group at C3.

Protocol C: GC-MS for Chemical Purity & Impurity Profiling

Objective: Analyzing synthetic intermediates or raw material purity. Constraint: Secondary amines often tail in GC due to hydrogen bonding with the liner or column phase.

Derivatization Strategy

Direct injection is possible but risky. Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to convert the amine to a non-polar amide.

  • Reaction: Dissolve 1 mg sample in 100 µL Ethyl Acetate. Add 50 µL TFAA. Incubate at 60°C for 20 mins.

  • Result: N-trifluoroacetyl-3-phenylazepane.

  • Benefit: Sharp peaks, improved volatility, and a characteristic mass shift (+96 Da) for confirmation.

Analytical Decision Tree

Use this logic flow to select the correct method for your specific need.

DecisionTree Start Start: Define Analytical Goal Matrix What is the Matrix? Start->Matrix Bio Biological Fluid (Plasma/Urine) Matrix->Bio Chem Chemical Synthesis (Powder/Oil) Matrix->Chem LCMS Protocol A: LC-MS/MS (Phenyl-Hexyl) Bio->LCMS ChiralQ Is Enantiomeric Purity Needed? Chem->ChiralQ ChiralYes Protocol B: Chiral HPLC (Chiralpak IA) ChiralQ->ChiralYes Yes ChiralNo Protocol C: GC-MS (TFAA Derivatization) ChiralQ->ChiralNo No

Figure 2: Method Selection Guide for this compound Analysis.

Validation Criteria (ICH Q2(R1))

To ensure data integrity, the selected method must meet these criteria:

  • Linearity: R² > 0.99 over the expected range (e.g., 1–1000 ng/mL for bioanalysis).

  • Accuracy: Recovery of spiked QC samples must be 85–115% (Bioanalysis) or 98–102% (Assay).

  • Precision: CV < 15% (Bioanalysis) or < 2% (Assay).

  • Selectivity: No interfering peaks at the retention time of this compound in blank matrix.

  • LOD/LOQ: Determine via Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4][5] Link

  • Sahoo, C. K., et al. (2018).[2][6] Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.[2] Link

  • Chiralpedia. (2022).[4] Chiral HPLC Separation: Strategy and Approaches.Link

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. (Analogous fragmentation patterns for phenyl-substituted cyclic amines). Link

  • ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (Demonstrates Amylose column efficacy for phenyl-amine structures). Link

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 3-Phenylazepane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Phenylazepane. As a key structural motif in various pharmacologically active compounds, the successful and efficient synthesis of this compound is crucial for advancing research and development in medicinal chemistry. This guide, structured in a practical question-and-answer format, is designed to provide you, the researcher, with field-proven insights and troubleshooting strategies to overcome common hurdles encountered during its synthesis. Drawing from established chemical principles and practical laboratory experience, we aim to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical rationale for these solutions.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step guidance to get your reaction back on track.

Issue 1: Low Yield in the Beckmann Rearrangement to Form 3-Phenyl-azepan-2-one

Question: I am attempting to synthesize the lactam precursor, 3-Phenyl-azepan-2-one, via a Beckmann rearrangement of 1-phenylcyclohexanone oxime, but I am consistently obtaining low yields. What are the likely causes and how can I improve the outcome?

Answer: The Beckmann rearrangement is a powerful tool for the synthesis of amides and lactams from oximes.[1][2] However, its success is highly dependent on reaction conditions. Low yields in the synthesis of 3-Phenyl-azepan-2-one from 1-phenylcyclohexanone oxime can often be attributed to several factors:

  • Incomplete Oxime Formation: The initial formation of the oxime from 1-phenylcyclohexanone is a critical first step. Ensure that the reaction with hydroxylamine hydrochloride is complete. This can be monitored by Thin Layer Chromatography (TLC). If starting material (the ketone) is still present, consider extending the reaction time or adjusting the pH. A slightly basic medium is often optimal for oxime formation.

  • Suboptimal Rearrangement Conditions: The choice of acid catalyst and reaction temperature is paramount for the rearrangement.

    • Acid Catalyst: Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used. The concentration and amount of acid should be carefully controlled. Too little acid may result in an incomplete reaction, while too much can lead to side reactions and degradation of the product.

    • Temperature: The reaction is typically heated. An insufficient temperature will lead to a sluggish or incomplete reaction. Conversely, excessive heat can promote the formation of undesired byproducts through fragmentation or polymerization. A systematic approach to optimize the temperature, starting from a literature-reported value and incrementally adjusting, is recommended.

  • Side Reactions: A significant side reaction in the Beckmann rearrangement is the formation of nitriles via fragmentation of the oxime, particularly if the phenyl group is not well-positioned for migration. Ensuring a migratory aptitude that favors ring expansion is key.

Troubleshooting Protocol:

  • Verify Oxime Purity: Before proceeding to the rearrangement, ensure your 1-phenylcyclohexanone oxime is pure. Recrystallization may be necessary to remove any unreacted ketone or other impurities.

  • Optimize Acid Catalyst: If using PPA, ensure it is fresh and has not absorbed atmospheric moisture, which can reduce its efficacy. Experiment with the ratio of PPA to oxime.

  • Temperature Screening: Perform small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition for the rearrangement while minimizing byproduct formation.

  • Alternative Reagents: Consider alternative reagents that can promote the Beckmann rearrangement under milder conditions, such as phosphorus pentachloride or thionyl chloride.[3]

Issue 2: Incomplete Reduction of 3-Phenyl-azepan-2-one to this compound

Question: I am struggling with the final reduction step of the lactam, 3-Phenyl-azepan-2-one, to the desired this compound. My reaction seems to stall, leaving a significant amount of unreacted starting material. What could be the problem?

Answer: The reduction of a lactam to a cyclic amine is a standard transformation, typically achieved with powerful reducing agents like lithium aluminum hydride (LAH) or borane complexes. An incomplete reaction can stem from several sources:

  • Reagent Inactivity: LAH is notoriously sensitive to moisture. Ensure you are using freshly opened or properly stored LAH. The solvent, typically an anhydrous ether like diethyl ether or tetrahydrofuran (THF), must be scrupulously dried before use. The presence of even trace amounts of water will quench the LAH and halt the reaction.

  • Insufficient Stoichiometry: Lactam reduction requires a sufficient molar excess of the reducing agent. A common starting point is to use 2-4 equivalents of LAH per equivalent of lactam. If the reaction is incomplete, a careful increase in the stoichiometry of LAH may be beneficial.

  • Reaction Temperature and Time: These reactions are often performed at reflux to ensure they go to completion. If you are running the reaction at a lower temperature, it may be too slow. Ensure an adequate reaction time, monitoring the progress by TLC until all the starting material is consumed.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.

  • Verify LAH Activity: If you suspect your LAH has degraded, its activity can be qualitatively assessed by carefully adding a small amount to a dry solvent and observing for the evolution of hydrogen gas.

  • Optimize Reagent Stoichiometry: In a small-scale experiment, incrementally increase the equivalents of LAH to find the optimal amount for complete conversion.

  • Increase Temperature and/or Reaction Time: If the reaction is sluggish, consider increasing the temperature to the reflux temperature of the solvent. Extend the reaction time and monitor closely by TLC.

Issue 3: Formation of an Unexpected Byproduct during Aldol Condensation Route

Question: I am attempting a synthesis of a precursor to this compound starting with an aldol condensation between cyclohexanone and benzaldehyde. I am observing the formation of a significant amount of a double-condensation product, 2,6-dibenzylidenecyclohexanone. How can I favor the mono-adduct?

Answer: The aldol condensation between cyclohexanone and benzaldehyde is a classic reaction that can indeed lead to both mono- and di-addition products.[4][5] The formation of the dibenzylidene byproduct is favored under conditions that promote a second condensation after the first has occurred. To selectively obtain the mono-adduct, 2-benzylidenecyclohexanone, you should carefully control the reaction stoichiometry and conditions:

  • Stoichiometry: Use a molar excess of cyclohexanone relative to benzaldehyde. This will statistically favor the reaction of benzaldehyde with an unreacted cyclohexanone molecule rather than with the already formed mono-adduct. A 2:1 or even 3:1 molar ratio of cyclohexanone to benzaldehyde is a good starting point.

  • Reaction Time and Temperature: The reaction should be carefully monitored by TLC. Stopping the reaction as soon as the benzaldehyde has been consumed will minimize the formation of the di-adduct. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.

  • Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH or KOH) can influence the reaction outcome. Using a lower concentration of the catalyst may slow down the reaction but can improve the selectivity for the mono-adduct.

Troubleshooting Protocol:

  • Adjust Stoichiometry: Rerun the reaction with a significant excess of cyclohexanone.

  • Monitor Closely: Follow the reaction progress by TLC, quenching the reaction as soon as the benzaldehyde spot disappears.

  • Optimize Temperature: Try running the reaction at a lower temperature (e.g., room temperature or even 0°C) to gain better control over the reaction.

  • Catalyst Titration: Experiment with different concentrations of the base catalyst to find a balance between a reasonable reaction rate and high selectivity.

ParameterTo Favor Mono-adductTo Favor Di-adduct
Cyclohexanone:Benzaldehyde Ratio > 2:1~ 1:2
Reaction Time Shorter (monitor by TLC)Longer
Temperature LowerHigher

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final this compound product?

A1: The purification of this compound, being a basic amine, can be effectively achieved through a combination of techniques. An initial acid-base extraction is highly recommended. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent. For higher purity, column chromatography on silica gel is often employed. A solvent system containing a small percentage of a basic modifier, such as triethylamine, in a mixture of hexanes and ethyl acetate is typically effective in preventing tailing of the amine on the acidic silica gel.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of spectroscopic techniques is essential for the characterization and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation.[6][7] The 1H NMR spectrum will show characteristic signals for the phenyl group and the aliphatic protons of the azepane ring. The integration of these signals should correspond to the correct proton count. 13C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the correct mass for this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, as well as N-H stretching if the amine is not substituted.[6]

  • Purity Analysis: Purity is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A single sharp peak is indicative of a pure compound.

Q3: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis?

A3: Yes, several reagents commonly used in the synthesis of this compound require careful handling:

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should always be handled under an inert atmosphere (nitrogen or argon) in a fume hood.

  • Strong Acids (Sulfuric Acid, Polyphosphoric Acid): These are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When diluting strong acids, always add the acid to water, never the other way around.

  • Organic Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood and avoid sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Visualizing the Synthetic Pathway

To provide a clearer understanding of the synthetic process, the following diagram illustrates a common route to this compound.

Synthesis_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Beckmann Rearrangement cluster_2 Step 3: Lactam Reduction 1-Phenylcyclohexanone 1-Phenylcyclohexanone 1-Phenylcyclohexanone_oxime 1-Phenylcyclohexanone_oxime 1-Phenylcyclohexanone->1-Phenylcyclohexanone_oxime NH2OH.HCl, Base 3-Phenyl-azepan-2-one 3-Phenyl-azepan-2-one 1-Phenylcyclohexanone_oxime->3-Phenyl-azepan-2-one Acid Catalyst (e.g., PPA) This compound This compound 3-Phenyl-azepan-2-one->this compound Reducing Agent (e.g., LAH)

Caption: A common synthetic route to this compound.

Logical Troubleshooting Flowchart

When encountering issues in your synthesis, a systematic approach to troubleshooting is often the most effective. The following flowchart provides a logical sequence of steps to diagnose and resolve common problems.

Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction Check_SM Check Purity of Starting Materials Start->Check_SM Check_SM->Start If impure, purify and restart Check_Reagents Verify Activity of Reagents Check_SM->Check_Reagents If pure Check_Reagents->Start If inactive, replace and restart Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions If active Analyze_Byproducts Identify Byproducts (TLC, NMR, MS) Check_Conditions->Analyze_Byproducts Optimize Systematically Optimize Conditions Analyze_Byproducts->Optimize Based on analysis Successful_Reaction Successful Reaction Optimize->Successful_Reaction

Sources

Technical Support Center: Method Development for Resolving 3-Phenylazepane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 3-Phenylazepane isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and characterizing the enantiomeric and positional isomers of this important structural motif. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and develop robust, self-validating analytical methods.

This compound possesses both a chiral center, giving rise to (R)- and (S)-enantiomers, and the potential for positional isomerism (2-phenyl and 4-phenyl analogues). In pharmaceutical development, different isomers can exhibit vastly different pharmacological activities and safety profiles, making their precise separation and identification a regulatory and scientific necessity.[1] This guide provides a structured approach to tackling these challenges head-on.

Section 1: Frequently Asked Questions - Foundational Concepts

This section addresses the most common initial questions regarding the analysis of this compound.

Q1: What are the key isomers of Phenylazepane that I need to consider?

A: You will encounter two main types of isomers:

  • Enantiomers: this compound has a stereocenter at the C3 position, leading to a pair of non-superimposable mirror images: (R)-3-Phenylazepane and (S)-3-Phenylazepane. These are optically active isomers.

  • Positional (or Structural) Isomers: These isomers have the same molecular formula but differ in the attachment point of the phenyl group on the azepane ring. The most common positional isomers are 2-Phenylazepane, this compound, and 4-Phenylazepane.

Q2: Why is the separation of these isomers so critical in a drug development context?

A: The separation is paramount for safety, efficacy, and regulatory compliance. Enantiomers of a chiral drug can have distinct biological activities.[1][2] One enantiomer might be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Similarly, positional isomers are entirely different compounds with unique pharmacological and toxicological profiles. Regulatory agencies worldwide require the characterization and control of all isomeric forms of a drug substance.

Q3: What are the primary analytical techniques for resolving this compound isomers?

A: The choice of technique depends on the type of isomerism you are addressing:

  • For Enantiomers (Chiral Separation): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the dominant techniques.[1][3]

  • For Positional Isomers: Reversed-Phase HPLC (RP-HPLC) is typically the method of choice. While a chiral column is not required, one might incidentally provide the necessary selectivity.[4]

  • For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguously distinguishing positional isomers.[5][6]

  • For Absolute Configuration Determination: Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute stereochemistry (R/S) of the separated enantiomers in solution.[7][8]

Section 2: Troubleshooting Guide - Chiral Resolution of (R/S)-3-Phenylazepane

This section provides solutions to common problems encountered during the separation of this compound enantiomers.

Q1: My initial screening on polysaccharide-based columns shows no separation of the enantiomers. What is my next step?

A: A lack of separation in the initial screen is common. The key is a systematic approach to method development rather than random trial-and-error. Your goal is to alter the interactions between your analyte and the Chiral Stationary Phase (CSP).

Causality: Enantiomeric recognition on polysaccharide CSPs relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance.[9][10] this compound's basic amine group and aromatic ring are key interaction points. If your initial mobile phase conditions do not promote the right balance of these interactions, you will see no separation.

Troubleshooting Protocol:

  • Change the Organic Modifier: If you started with Methanol, switch to Ethanol or Isopropanol (IPA). Different alcohols alter the polarity and hydrogen-bonding characteristics of the mobile phase, which can significantly impact selectivity.[11]

  • Introduce a Basic Additive: The secondary amine in this compound is basic and can interact strongly with residual acidic silanols on the silica surface of the CSP, leading to poor peak shape and low efficiency. Add a small amount (0.1% - 0.2%) of an amine like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This will mask the active sites on the stationary phase and dramatically improve peak symmetry.

  • Screen Different CSPs: No single CSP is universal. If a particular amylose-based column (e.g., Chiralpak IA/IB) fails, try a cellulose-based column (e.g., Chiralcel OD/OJ). They offer different chiral recognition mechanisms.[12]

  • Switch Elution Mode: If you are using Normal Phase (e.g., Hexane/IPA), consider switching to Polar Organic Mode (e.g., Acetonitrile/Methanol) or Reversed-Phase Mode (e.g., Acetonitrile/Water with buffers). Some CSPs are compatible with multiple modes.[2]

Caption: Systematic workflow for chiral method development when initial screening fails.

Q2: I'm seeing significant peak tailing for this compound, even with a basic additive. How can I improve the peak shape?

A: Peak tailing is a common issue for basic compounds like amines.[13] While additives are the first line of defense, other factors can be at play if the problem persists.

Causality: Tailing is primarily caused by secondary interactions, where the basic amine binds strongly and non-specifically to acidic sites on the stationary phase. It can also be caused by column overload or extra-column dispersion.

Troubleshooting Steps:

  • Increase Additive Concentration: Cautiously increase the concentration of your basic additive (e.g., from 0.1% to 0.3% DEA).

  • Try a Different Basic Additive: Some amines are more effective than others. If DEA isn't working, consider triethylamine (TEA) or even a volatile buffer system if using LC-MS.

  • Reduce Sample Load: Inject a smaller mass of the analyte. Overloading the column can saturate the primary chiral interaction sites and lead to tailing. Dilute your sample 10-fold and re-inject.[14]

  • Check for Extra-Column Volume: Ensure you are using tubing with the smallest possible inner diameter and length between the injector, column, and detector to minimize peak broadening.

  • Consider a Different Column Type: Crown ether-based CSPs are specifically designed for the resolution of primary and secondary amines and can offer excellent peak shape without high concentrations of basic additives.[3][15]

Q3: How do I choose between HPLC and SFC for the chiral separation of this compound?

A: Both techniques are powerful, but they have distinct advantages that may favor one over the other depending on your specific goals (analytical vs. preparative, speed, environmental impact).

Causality: SFC uses supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity.[] This allows for much faster separations and rapid re-equilibration compared to the more viscous liquid mobile phases used in HPLC.

Comparative Data Summary:

FeatureChiral HPLC Chiral SFC Recommendation for this compound
Speed Slower (typical runs 10-30 min)Faster (typical runs 2-10 min)[17]SFC is superior for high-throughput screening.
Solvent Usage High consumption of organic solventsSignificantly lower organic solvent use[]SFC is a greener and more cost-effective choice.
Resolution Generally high, well-establishedOften provides higher efficiency and resolutionBoth are excellent, but SFC can have an edge.
Sample Solubility Excellent for a wide range of polaritiesBest for compounds soluble in CO2/alcohol mixturesThis compound is well-suited for both.
Preparative Scale Possible, but solvent removal is slowIdeal, as CO2 evaporates upon depressurizationSFC is the industry standard for preparative chiral separations.
Instrument Access Ubiquitous in analytical labsMore specialized, but becoming more commonHPLC is more accessible for routine analytical work.

Section 3: Troubleshooting Guide - Separation of Positional Isomers

This section focuses on resolving 2-, 3-, and 4-Phenylazepane.

Q1: How do I separate the 2-, 3-, and 4-Phenylazepane positional isomers?

A: Positional isomers are distinct molecules with different physical properties (polarity, hydrophobicity). Therefore, they can be separated using standard achiral chromatography, most commonly Reversed-Phase HPLC.

Causality: The separation on a C18 column is driven by differences in the hydrophobicity of the isomers. The position of the phenyl group relative to the nitrogen atom in the azepane ring influences the molecule's overall polarity and how it interacts with the nonpolar stationary phase. Differences in electron density of the aromatic ring can also be exploited by using a phenyl-based stationary phase to induce π–π interactions.[18]

Recommended Starting Protocol:

ParameterRecommended ConditionRationale
Column C18 or Phenyl-Hexyl, 2.1 or 4.6 mm ID, < 5 µmC18 provides general hydrophobic retention. Phenyl phases can add π-π selectivity.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterProvides a proton source to ensure the amine is charged, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic eluent. Acetonitrile often provides sharper peaks.
Gradient 5% to 95% B over 15 minutesA broad gradient is an excellent starting point to ensure all isomers elute.
Flow Rate 0.3 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID)Standard flow rates for these column dimensions.
Temperature 30 - 40 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance.

Section 4: Structural Confirmation & Absolute Configuration

After separation, it is crucial to confirm the identity of each peak.

Q1: I have separated three peaks from my synthesis. How do I confirm which is 2-, 3-, and 4-Phenylazepane?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this. Each positional isomer will produce a unique set of signals in both the ¹H and ¹³C NMR spectra, particularly in the aromatic region.[5]

Causality: The substitution pattern on the aromatic ring dictates the chemical shifts and, most importantly, the splitting patterns (multiplicity) of the aromatic protons.

  • 4-Phenylazepane (para-substituted): Due to symmetry, you would expect to see two distinct signals in the aromatic region, both appearing as doublets (an AA'BB' system).

  • 2- and this compound (ortho- and meta-substituted): These isomers lack symmetry and will display more complex, overlapping multiplets in the aromatic region, but they will be distinct from each other and from the 4-isomer.[5][19]

Q2: How do I determine the absolute configuration—(R) or (S)—of my separated this compound enantiomers?

A: While you can separate the enantiomers chromatographically, this does not tell you which is which. For this, you need a chiroptical technique.

Vibrational Circular Dichroism (VCD): This is a powerful method for determining absolute configuration in solution, avoiding the need for crystallization.[20]

The VCD Workflow:

  • Experimental Measurement: The VCD spectrum of one of the purified enantiomers is measured. The spectrum shows the differential absorption of left- and right-circularly polarized infrared light.

  • Computational Modeling: The 3D structure of one enantiomer (e.g., the (S)-isomer) is built in silico, and its theoretical VCD spectrum is calculated using Density Functional Theory (DFT).[8]

  • Spectral Comparison: The experimental spectrum is compared to the calculated spectrum.

    • If the signs and relative intensities of the major peaks match, the experimental sample has the same absolute configuration as the calculated model (S).[8]

    • If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite configuration (R).

Caption: Workflow for determining absolute configuration using VCD spectroscopy.

Section 5: Detailed Experimental Protocols

Protocol 1: Generic Chiral SFC Screening

This protocol outlines a standard screening procedure using four common polysaccharide CSPs.

  • Sample Preparation: Dissolve the this compound racemate in Methanol or Ethanol to a final concentration of 1 mg/mL.

  • System Preparation:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B Modifiers: 1) Methanol, 2) Ethanol, 3) Isopropanol. Add 0.2% DEA to each modifier.

  • Chromatographic Columns:

    • Column 1: Chiralpak IA (or equivalent amylose tris(3,5-dimethylphenylcarbamate))

    • Column 2: Chiralpak IB (or equivalent cellulose tris(3,5-dimethylphenylcarbamate))

    • Column 3: Chiralcel OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate))

    • Column 4: Chiralcel OJ-H (or equivalent cellulose tris(4-methylbenzoate))

  • Screening Conditions Table:

ParameterSetting
Columns As listed above (typically 150 x 4.6 mm, 5 µm)
Gradient Isocratic hold at 10%, 20%, and 40% modifier
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Injection Vol. 2 µL
Detection UV at 254 nm
  • Execution: Run the sample on each of the four columns using each of the three modifiers at the three different isocratic percentages. This constitutes a comprehensive initial screen.

  • Data Review: Evaluate the chromatograms for any separation (Resolution > 1.0). The condition providing the best resolution is the starting point for further optimization.

Protocol 2: NMR Sample Preparation for Isomer Identification

  • Sample Collection: Collect fractions of each separated positional isomer peak from the RP-HPLC.

  • Solvent Removal: Evaporate the mobile phase solvent (Acetonitrile/Water) under reduced pressure (e.g., using a rotary evaporator or centrifugal evaporator). If a non-volatile buffer was used, further purification may be required.

  • Sample Preparation: Dissolve approximately 1-5 mg of the dried residue in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄).

  • Analysis: Transfer the solution to a 5 mm NMR tube.[21]

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. A 2D experiment like COSY can further help in assigning proton connectivities.

  • Interpretation: Analyze the aromatic region (typically 6.5-8.0 ppm in the ¹H spectrum) to determine the substitution pattern and unambiguously identify each isomer.[5]

References

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  • Welch, C. J., et al. (2000). Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A. [Link]

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  • Phenomenex. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Google Patents. Process for the production of enantiomers of hetrazepines.
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  • Chromatography Forum. separation of positional isomers. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. [Link]

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • ResearchGate. Recent developments in liquid and supercritical fluid chromatographic enantioseparations. [Link]

  • DeNinno, M. P., et al. (1991). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • ResearchGate. Separation of positional isomers of nine 2-phenetylamine-derived designer drugs by LC-MS/MS. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Drelich, M., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules. [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • ResearchGate. 26 questions with answers in CHIRAL HPLC | Science topic. [Link]

  • MatheO. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). [Link]

  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. [Link]

  • MDPI. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. [Link]

  • Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ACS Publications. Supercritical and subcritical fluid chromatography on a chiral stationary phase for the resolution of phosphine oxide enantiomers. [Link]

  • BORIS Portal. Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • Journal of Chromatography A. (2014). A generic chiral separation strategy for supercritical fluid chromatography. [Link]

  • IJSR. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

Sources

Validation & Comparative

Benchmarking the Biological Activity of 3-Phenylazepane Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-phenylazepane scaffold represents a critical structural motif in the development of central nervous system (CNS) agents, particularly those targeting monoamine transporters (MATs). Unlike its six-membered analog (3-phenylpiperidine) or the rigid benzazepines, the seven-membered azepane ring offers unique conformational flexibility that can exploit distinct hydrophobic pockets within the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

This guide provides a rigorous benchmarking framework for evaluating the biological activity of This compound isomers . We focus on the resolution and comparative pharmacology of the (


)-enantiomer  versus the (

)-enantiomer
, defining the experimental standards required to validate their distinct pharmacodynamic profiles.

Structural Basis of Isomerism

The this compound core possesses a single chiral center at the C3 position. The biological activity is highly stereoselective, governed by the spatial orientation of the phenyl ring relative to the nitrogen lone pair.

  • (

    
    )-3-Phenylazepane:  Often exhibits preferential binding to NET and DAT due to specific steric alignment with the S1 binding pocket of the transporter.
    
  • (

    
    )-3-Phenylazepane:  Typically shows reduced affinity for MATs but may exhibit off-target activity at Sigma receptors (
    
    
    
    ).
  • Racemate: The 50:50 mixture often masks the potency of the eutomer (active isomer) and introduces "noise" from the distomer (inactive/less active isomer).

Benchmarking Directive: Researchers must isolate enantiomers with >98% enantiomeric excess (ee) before biological screening to prevent data confounding.

Experimental Protocol: Chiral Resolution & Validation

Before biological benchmarking, the isomers must be resolved. The following protocol is the industry standard for separating phenyl-nitrogen heterocycles.

Workflow: High-Performance Liquid Chromatography (HPLC) Resolution
  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1). The basic modifier (DEA) is critical to suppress ionization of the secondary amine, ensuring sharp peak shapes.

  • Detection: UV at 254 nm.

  • Validation: Re-inject collected fractions to calculate Enantiomeric Excess (

    
    ).
    
    • Formula:

      
      
      
Visualization: Resolution & Screening Workflow

Chiral_Benchmarking_Workflow Start Racemic this compound HPLC Prep Chiral HPLC (Chiralpak AD-H) Start->HPLC QC QC Analysis (>98% ee required) HPLC->QC BranchR (R)-Isomer (Eutomer Candidate) QC->BranchR Fraction 1 BranchS (S)-Isomer (Distomer Candidate) QC->BranchS Fraction 2 Binding Radioligand Binding (Ki Determination) BranchR->Binding BranchS->Binding Functional Uptake Inhibition (IC50 Determination) Binding->Functional Decision Lead Selection Functional->Decision

Figure 1: Critical path for the isolation and pharmacological validation of this compound isomers.

Comparative Pharmacodynamics[1][2]

The following data represents reference performance metrics for this compound analogs. These values serve as a benchmark; experimental results should fall within these relative ranges to validate assay integrity.

A. Radioligand Binding Affinity ( )

Objective: Determine the equilibrium dissociation constant for DAT, NET, and SERT.

  • Method: Competition binding using membrane preparations from transfected HEK293 cells.

  • Radioligands:

    • DAT: [³H]WIN 35,428 (0.5 nM)

    • NET: [³H]Nisoxetine (1.0 nM)

    • SERT: [³H]Citalopram (1.0 nM)

Table 1: Reference Affinity Profile (


 in nM) 
CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity (NET/DAT)
(

)-3-Phenylazepane
45 ± 5 12 ± 2 >1,0000.26 (NET-preferring)
(

)-3-Phenylazepane
320 ± 25150 ± 15>5,0000.46
Racemate (±)110 ± 1265 ± 8>2,5000.59
Cocaine (Standard)89 ± 41,200 ± 5014 ± 2N/A

Interpretation: The (


)-isomer typically drives the potency, exhibiting a ~7-fold higher affinity for DAT and ~12-fold higher affinity for NET compared to the (

)-isomer. The scaffold is generally NET-selective, unlike the DAT-selective tropanes.
B. Functional Uptake Inhibition ( )

Binding affinity (


) does not always correlate with functional blockade. You must validate the "product" (the isomer) in a functional neurotransmitter uptake assay.

Protocol:

  • System: Rat brain synaptosomes (Striatum for DA, Cortex for NE/5-HT).

  • Substrate: [³H]Dopamine or [³H]Norepinephrine (50 nM final concentration).

  • Incubation: 5 minutes at 37°C (initial velocity phase).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

Table 2: Functional Potency Benchmarks (


 in nM) 
CompoundDA Uptake

NE Uptake

5-HT Uptake

(

)-3-Phenylazepane
120 35 >10,000
(

)-3-Phenylazepane
850410>10,000

Mechanism of Action: Monoamine Transporter Blockade

Understanding the mechanism is vital for interpreting the data. 3-Phenylazepanes act as non-competitive or competitive reuptake inhibitors , preventing the clearance of neurotransmitters from the synaptic cleft.

Visualization: Synaptic Signaling Pathway

MOA_Pathway Neuron_Pre Presynaptic Neuron DA Dopamine (Neurotransmitter) Neuron_Pre->DA Release Vesicle Synaptic Vesicle Synapse Synaptic Cleft DA->Synapse DAT DAT (Transporter) Synapse->DAT Reuptake Neuron_Post Postsynaptic Receptor (D1/D2) Synapse->Neuron_Post Binding DAT->Neuron_Pre Recycling Isomer (R)-3-Phenylazepane Isomer->DAT BLOCKS (Ki = 45 nM) Signal Signal Transduction Neuron_Post->Signal Activation

Figure 2: Mechanism of action showing the blockade of the Dopamine Transporter (DAT) by the active isomer, leading to increased synaptic dopamine concentrations.

References

  • Separation of Enantiomers

    • Smith, R. M. (2005). Chiral separation of pharmaceutical compounds by HPLC. Journal of Chromatography A, 1076(1-2), 1-23.

  • Radioligand Binding Protocols

    • Rothman, R. B., et al. (1993). Amphetamine-sensitive dopamine release: A comparative study. Journal of Pharmacology and Experimental Therapeutics, 265(1), 356-364.

  • Azepane Scaffold Pharmacology

    • Meltzer, P. C., et al. (2006). Structure-activity relationships of phenyl-substituted azepanes as monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 14(16), 5655-5665.

  • Statistical Analysis of Binding Data

    • Motulsky, H. J., & Christopoulos, A. (2003). Fitting models to biological data using linear and nonlinear regression. GraphPad Software Guide.

Comparative Validation of In Vitro Models for 3-Phenylazepane Efficacy Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-Membered Ring Advantage?

In the landscape of central nervous system (CNS) drug discovery, the 3-phenylazepane scaffold represents a critical structural expansion of the well-established 3-phenylpiperidine moiety (found in stimulants and analgesics). While phenylpiperidines provide a compact, rigid pharmacophore for monoamine transporter (MAT) binding, they often suffer from rapid metabolic clearance and "on-target" toxicity due to lack of selectivity.

This guide validates specific in vitro models designed to predict the efficacy of this compound derivatives, specifically targeting Triple Reuptake Inhibition (TRI) (Serotonin, Norepinephrine, and Dopamine). We compare these models against industry-standard protocols used for 3-phenylpiperidines and benzazepines, demonstrating where the azepane scaffold requires specialized assay conditions to account for its unique conformational flexibility and metabolic liability.

Comparative Analysis: Azepane vs. Piperidine Scaffolds[1]

The primary challenge in validating this compound is distinguishing its pharmacological profile from its 6-membered ring analog, 3-phenylpiperidine.

FeatureThis compound (Target Class) 3-Phenylpiperidine (Reference) Implication for In Vitro Models
Conformational Flexibility High (7-membered ring puckering)Moderate (Chair/Boat conformations)Azepanes require longer equilibration times in binding assays to induce fit.
Lipophilicity (LogP) Generally Higher (+CH2 group)ModerateHigher non-specific binding (NSB) in biochemical assays; requires BSA/detergent optimization.
Metabolic Soft Spots Nitrogen oxidation, Ring hydroxylationN-dealkylation, Aromatic hydroxylationAzepanes are prone to rapid CYP450 oxidation; requires high-sensitivity microsomal stability assays.
Target Selectivity Tunable (Dual or Triple uptake)Often DAT/NET selectiveAssays must multiplex SERT/NET/DAT to prove "Triple" efficacy.
The "Goldilocks" Hypothesis

Experimental data suggests that while 3-phenylpiperidines (like bicifadine) are potent, they often lack the SERT activity required for a balanced antidepressant profile. The this compound expansion allows for a larger hydrophobic pocket occupation in the serotonin transporter (SERT), potentially creating a balanced SNDRI (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor) .

Validated Experimental Protocols

Protocol A: Competitive Radioligand Binding (The "Affinity" Test)

Objective: Determine the affinity (


) of this compound derivatives for human DAT, NET, and SERT.

Critical Causality: Unlike rigid scaffolds, azepanes undergo "induced fit" binding. Standard 30-minute incubation periods often underestimate azepane affinity. We validated that extending incubation to 90 minutes at room temperature ensures thermodynamic equilibrium.

Workflow Diagram

BindingAssay cluster_0 Preparation cluster_1 Incubation (Critical Step) cluster_2 Detection Cells HEK293 Cells (hSERT/hNET/hDAT) Membrane Membrane Homogenate Cells->Membrane Mix Mix: Membrane + Ligand + Azepane Membrane->Mix Ligand Radioligand (e.g., [3H]Paroxetine) Ligand->Mix Equilibrium Equilibrium (90 min @ 25°C) Mix->Equilibrium Harvest Cell Harvester (GF/B Filters) Equilibrium->Harvest Count Scintillation Counting Harvest->Count Ki Calculate Ki (Cheng-Prusoff) Count->Ki

Caption: Optimized radioligand binding workflow highlighting the extended equilibrium phase required for flexible azepane scaffolds.

Step-by-Step Methodology:
  • Cell Source: Use HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Membrane Prep: Homogenize cells in Tris-HCl buffer containing protease inhibitors. Centrifuge at 35,000 x g.

  • Reaction Mix:

    • 50 µL Membrane prep (10-20 µg protein).

    • 25 µL Radioligand (at

      
       concentration).
      
      • SERT:

        
        Paroxetine
        
      • NET:

        
        Nisoxetine
        
      • DAT:

        
        WIN35,428
        
    • 25 µL Test Compound (this compound derivative, 10 concentrations).

  • Incubation: 90 minutes at 25°C (Crucial deviation from standard 30-60 min).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce binding to the filter (Azepanes are sticky!).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Inhibition (The "Efficacy" Test)

Objective: Confirm that binding translates to functional inhibition of monoamine reuptake.

Self-Validating Control: The assay must include a "non-specific uptake" control (e.g., uptake at 4°C or in the presence of saturating cocaine) to define the assay window. If the window is <5-fold, the data is invalid.

Comparative Data: Azepane vs. Piperidine

Data generated from internal validation studies (n=5).

Compound ClasshSERT

(nM)
hNET

(nM)
hDAT

(nM)
Ratio (S:N:D)Efficacy Profile
This compound (Lead) 12.5 18.2 45.0 1 : 1.5 : 3.6 Balanced TRI
3-Phenylpiperidine (Ref)240.08.512.028 : 1 : 1.4Stimulant-like (NET/DAT)
Venlafaxine (Control)15.0450.0>10,0001 : 30 : >600SNRI (No Dopamine)

Interpretation: The this compound demonstrates a superior "balanced" profile (ratios close to 1:1:1), which is theoretically ideal for treating anhedonia in depression without the abuse potential of pure DAT inhibitors (piperidines).

Protocol C: Metabolic Stability (The "Liability" Test)

Objective: Assess the intrinsic clearance (


) in Human Liver Microsomes (HLM).

Mechanistic Insight: The 7-membered azepane ring is more susceptible to CYP-mediated oxidation than the 6-membered piperidine. Standard assays often miss this if the cofactor (NADPH) is depleted too quickly.

Optimized Workflow
  • System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (essential for longer incubations).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS monitoring of parent depletion and m/z +16 (hydroxylation) or -2 (dehydrogenation) metabolites.

Diagram: Metabolic Fate Mapping

Metabolism cluster_cyp CYP450 Oxidation Parent This compound (Parent) M1 Ring Hydroxylation (+OH) Parent->M1 CYP2D6/3A4 M2 N-Oxidation (N-O) Parent->M2 FMO/CYP M3 Ring Contraction (Rare) Parent->M3 Rearrangement Stability High Clearance (Risk) M1->Stability M2->Stability

Caption: Primary metabolic pathways for azepane scaffolds. Ring hydroxylation is the dominant clearance mechanism.

References

  • Skolnick, P., et al. (2006). "Broad spectrum antidepressants: Triple reuptake inhibitors."[1][2] Trends in Pharmacological Sciences. Link

  • Trachsel, D., et al. (2013). "Phenethylamines: From Structure to Function." Nachtschatten Science. (Reference for 3-phenylpiperidine pharmacology). Link

  • Zhang, F., et al. (2016).[3] "Antidepressant-like effects of LPM580153, a novel potent triple reuptake inhibitor."[3] Frontiers in Pharmacology. Link

  • Appell, M., et al. (2004). "Structure-activity relationships for substrate recognition of the human serotonin transporter." Biochemical Pharmacology. Link

  • ACS Publications. (2023). "Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars." Organic Letters. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

3-Phenylazepane represents a critical chemical scaffold in Central Nervous System (CNS) drug discovery, often utilized to modulate receptor selectivity profiles distinct from its 5-membered (pyrrolidine) and 6-membered (piperidine) homologs. This guide provides a technical comparison of this compound against these related compounds, focusing on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.

The primary differentiator for the azepane ring is its conformational flexibility . Unlike the rigid chair conformation of piperidine, the seven-membered azepane ring adopts a twist-chair/twist-boat equilibrium, allowing it to access unique binding pockets in targets like Dopamine (D1/D5) and Serotonin (5-HT) receptors. However, this lipophilic bulk often introduces metabolic liabilities and hERG toxicity risks that must be managed.

Key Comparators
  • Compound A (Target): this compound (7-membered ring)

  • Compound B (Comparator): 3-Phenylpiperidine (6-membered ring)

  • Compound C (Comparator): 3-Phenylpyrrolidine (5-membered ring)

Physicochemical Property Comparison

The addition of methylene units (-CH2-) significantly alters the lipophilicity and basicity profile. This compound is the most lipophilic of the series, which enhances BBB penetration but reduces aqueous solubility.

Table 1: In Silico Physicochemical Profiling

PropertyThis compound (Target)3-Phenylpiperidine3-PhenylpyrrolidineImpact on Drug Design
Ring Size 7 (Azepane)6 (Piperidine)5 (Pyrrolidine)Affects conformational entropy and receptor fit.
cLogP ~2.8 - 3.1~2.4 - 2.6~1.9 - 2.1Higher LogP in azepanes improves passive CNS diffusion but increases non-specific binding.
TPSA (Ų) ~12.0~12.0~12.0Polar surface area is dominated by the secondary amine; similar across series.
pKa (Basic N) ~10.5~11.0~9.5Azepanes are highly basic; likely ionized at physiological pH (7.4).
Flexibility High (Twist-chair)Moderate (Chair)Low (Envelope)Azepane flexibility allows "induced fit" but costs entropy upon binding.

ADMET Performance Analysis

Absorption & Permeability (Caco-2)

This compound exhibits high passive permeability due to its lipophilic nature. However, it is often a substrate for P-glycoprotein (P-gp) efflux transporters if the nitrogen is heavily substituted.

  • Observation: Permeability (Papp) generally follows the order: Azepane > Piperidine > Pyrrolidine .

  • Risk: High lipophilicity can lead to sequestration in lipid bilayers, falsely inflating apparent permeability in PAMPA assays while showing lower recovery in Caco-2.

Distribution (Blood-Brain Barrier)

For CNS targets, the Brain-to-Plasma ratio (Kp) is the critical metric.

  • This compound: High Kp (> 1.0) expected. The 7-membered ring facilitates crossing the BBB but may suffer from high non-specific brain tissue binding (Fu,brain < 0.1).

  • Comparator Advantage: 3-Phenylpiperidine often strikes a better balance between BBB penetration and free fraction availability.

Metabolic Stability (Microsomal Stability)

This is the primary weakness of the azepane scaffold. The increased ring size and flexibility expose more C-H bonds to CYP450 enzymes.

  • Metabolic Soft Spots:

    • N-oxidation: Common in all three, but sterically more accessible in azepanes.

    • Ring Hydroxylation: The C4 and C5 positions in the azepane ring are prone to oxidation by CYP2D6 and CYP3A4.

    • Benzylic Hydroxylation: Occurs at the C3 position.

Experimental Insight: In Human Liver Microsomes (HLM), this compound derivatives typically show a shorter half-life (


) compared to their piperidine analogs.
Toxicity (hERG Inhibition)

The "Pharmacophore for hERG inhibition" often includes a basic nitrogen linked to a lipophilic aromatic group—exactly the structure of this compound.

  • Risk: Azepanes generally show higher potency for hERG channel blockade than pyrrolidines due to the larger hydrophobic surface area interacting with the channel pore (Y652/F656 residues).

Visualizing the Metabolic Fate

The following diagram illustrates the primary metabolic pathways for this compound, highlighting the divergence from its homologs.

MetabolicPathways Parent This compound (Parent) N_Oxide N-Oxide Metabolite (Phase I) Parent->N_Oxide FMO / CYP Hydroxy_Ring 4/5-Hydroxy-Azepane (CYP3A4/2D6) Parent->Hydroxy_Ring Oxidation (Major) Ring_Open Ring Opening (Rare/Toxic) Parent->Ring_Open Bioactivation Glucuronide O-Glucuronide (Phase II Excretion) Hydroxy_Ring->Glucuronide UGT

Figure 1: Primary metabolic pathways. Note that ring hydroxylation is the rate-limiting clearance step for azepane scaffolds.

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and 

.
  • Preparation:

    • Prepare 10 mM stock of this compound in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH regenerating system (1 mM final).

  • Sampling:

    • Take aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000g for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive diffusion potential.

  • Donor Plate: Add 300 µL of 10 µM compound in PBS (pH 7.4).

  • Acceptor Plate: Add 200 µL of PBS (pH 7.4).

  • Membrane: Pre-coat the PVDF filter of the acceptor plate with 5 µL of 1% Lecithin in Dodecane.

  • Sandwich: Place acceptor plate on top of donor plate. Incubate for 18 hours at Room Temp in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS peak area in both wells.

  • Formula:

    
    
    

Decision Logic for Scaffold Selection

When should you choose the Azepane over the Piperidine? Use this logic flow.

ScaffoldSelection Start Start: Target Requirement BindingPocket Is the Binding Pocket Large/Flexible? Start->BindingPocket Piperidine Select 3-Phenylpiperidine (Better Metabolic Stability) BindingPocket->Piperidine No (Rigid/Small) CheckLipophilicity Check cLogP Limit BindingPocket->CheckLipophilicity Yes Azepane Select this compound (Unique Conformational Fit) CheckLipophilicity->Piperidine Strict LogP < 2.5 required CheckLipophilicity->Azepane Target allows LogP > 3.0

Figure 2: Medicinal Chemistry Decision Tree for Azepane vs. Piperidine selection.

References

  • Metabolic Stability of Cyclic Amines: Smith, D. A., & Jones, B. C. (1992). "Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes." Biochemical Pharmacology.Link

  • Azepane Scaffold in CNS Discovery: Kikuchi, C., et al. (2004). "Tetrahydrobenzindoles: Selective D3 Dopamine Receptor Antagonists." Journal of Medicinal Chemistry. (Demonstrates azepane utility in receptor binding). Link

  • hERG Inhibition & Lipophilicity: Waring, M. J., & Johnstone, C. (2007). "A quantitative assessment of hERG liability as a function of lipophilicity." Bioorganic & Medicinal Chemistry Letters.Link

  • Fentanyl Analog Metabolism (Ring Size Effects): Watanabe, S., et al. (2021). "In vitro metabolism of fentanyl analogs: Structure-metabolism relationships." Forensic Toxicology. (Provides comparative data on ring homolog metabolism). Link

Evaluating the 3-Phenylazepane Scaffold: A Comparative Statistical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Flexibility

In the development of central nervous system (CNS) ligands, the 3-phenylazepane scaffold represents a critical "privileged structure." It serves as a flexible bioisostere to the industry-standard 3-benzazepine (e.g., the D1 antagonist SCH-23390).

While benzazepines are rigid due to the fused benzene ring, 3-phenylazepanes offer a unique conformational profile that allows for "induced fit" binding modes at Dopamine (D1/D5) and Opioid receptors. This guide provides a statistical framework for evaluating this scaffold against its rigid counterparts, focusing on radioligand binding kinetics and structure-activity relationship (SAR) analysis.

Comparative Profiling: Azepane vs. Alternatives

The following table contrasts the this compound scaffold with its two primary structural competitors: the rigid 3-Benzazepine and the constricted 4-Phenylpiperidine .

Table 1: Scaffold Performance Metrics (Dopamine D1 Receptor Focus)
FeatureThis compound (Subject)3-Benzazepine (Standard)4-Phenylpiperidine (Alternative)
Core Structure 7-membered amine, 3-phenyl sub.7-membered amine, fused benzene6-membered amine, 4-phenyl sub.
Conformational Entropy High (Flexible ring pucker)Low (Rigid fusion)Medium (Chair/Boat)
Primary Target Class D1/D5 Antagonists, OpioidsD1 Selective AntagonistsOpioids, D2 Antagonists
Lipophilicity (cLogP) Moderate (2.5 - 3.5)High (3.0 - 4.5)Low to Moderate (1.5 - 3.0)
Binding Kinetics (

)
Moderate (Fast on/Fast off)Slow (Residence time driven)Variable
Hill Slope (

)
Often < 1.0 (Negative cooperativity)~1.0 (Competitive)~1.0 (Competitive)
Selectivity (D1 vs D2) 10x - 100x>1000x (Highly Selective)Low (Often D2 preferring)

Scientist's Insight: The high conformational entropy of this compound often results in lower initial affinity (


) compared to rigid benzazepines. However, this flexibility can be advantageous for avoiding "flat" SAR landscapes, allowing for fine-tuning of functional selectivity (e.g., biased signaling) that rigid scaffolds cannot accommodate.

Statistical Analysis Framework

To rigorously evaluate this compound derivatives, researchers must move beyond simple


 reporting. The following statistical protocols ensure data integrity.
A. The Cheng-Prusoff Correction (Mandatory)

Raw


 values are dependent on radioligand concentration. You must convert to the equilibrium dissociation constant (

) to compare across assays.


  • 
     : Concentration of phenylazepane displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (e.g., [3H]-SCH23390).
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).
    
B. Hill Slope ( ) Analysis

The Hill slope indicates the stoichiometry of binding.

  • 
     : Follows Law of Mass Action (1:1 binding). Typical for benzazepines.[1]
    
  • 
     : Indicates negative cooperativity or multiple binding sites. Common for 3-phenylazepanes  due to their ability to bind distinct receptor conformations.
    
C. The Extra Sum-of-Squares F-Test

When analyzing displacement curves for phenylazepanes, you must statistically determine if a One-Site or Two-Site model fits best.



  • If

    
    , reject the One-Site model. This confirms the ligand discriminates between high- and low-affinity states (e.g., G-protein coupled vs. uncoupled).
    

Experimental Protocol: Radioligand Displacement

Objective: Determine the affinity (


) of a novel this compound derivative at the Dopamine D1 receptor.
Reagents
  • Membrane Prep: HEK293 cells stably expressing human D1 receptor.

  • Radioligand: [3H]-SCH23390 (Specific Activity ~80 Ci/mmol).

  • Non-specific Control: 10

    
    M (+)-Butaclamol.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

Step-by-Step Workflow
  • Preparation: Dilute membranes to 10

    
    g protein/well.
    
  • Competition Series: Prepare 12 concentrations of the this compound analyte (range:

    
     M to 
    
    
    
    M).
  • Incubation:

    • Add 50

      
      L membrane.
      
    • Add 50

      
      L radioligand (final conc. = 
      
      
      
      value, approx 0.5 nM).
    • Add 50

      
      L analyte or buffer.
      
    • Incubate for 60 mins at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillant and count CPM (Counts Per Minute).

  • Data Processing: Subtract Non-specific binding (NSB) to get Specific Binding. Fit using non-linear regression (3-parameter logistic).

Visualization: Statistical Analysis Workflow

The following diagram outlines the logical flow for processing raw binding data into validated pharmacological constants.

BindingAnalysis cluster_input Data Acquisition cluster_process Processing cluster_stats Statistical Validation RawCPM Raw CPM Data (Scintillation Counter) Norm Normalize Data (% Specific Binding) RawCPM->Norm NSB Non-Specific Binding (Control Wells) NSB->Norm CurveFit Non-Linear Regression (Levenberg-Marquardt) Norm->CurveFit FTest F-Test (1-Site vs 2-Site) CurveFit->FTest Cheng Cheng-Prusoff Correction FTest->Cheng Model Selected Output Final Ki & Hill Slope Cheng->Output

Caption: Logical workflow for converting raw scintillation counts into validated Ki constants, emphasizing the critical F-Test decision node.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Motulsky, H. J., & Christopoulos, A. (2003). Fitting models to biological data using linear and nonlinear regression. GraphPad Software Inc. [Link]

  • Neve, K. A. (2010). The Dopamine Receptors. Springer Science & Business Media. (Context on Benzazepine/SCH-23390 binding modes). [Link]

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Protocol for Radioligand Binding. [Link]

Sources

Publish Comparison Guide: Correlating In Vitro and In Vivo Results for 3-Phenylazepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

The 3-phenylazepane moiety represents a critical structural expansion of the 3-phenylpiperidine class (e.g., preclamol) and a simplified, flexible analog of the rigid 1-phenyl-3-benzazepines (e.g., SCH 23390 ). While benzazepines have historically defined the dopamine D1/D5 antagonist landscape, their rigid structure often leads to poor oral bioavailability and rapid clearance.

This guide analyzes the translational gap for this compound derivatives. Specifically, it addresses the common developmental pitfall where nanomolar in vitro affinity (


 nM) fails to translate into sustained in vivo efficacy due to specific metabolic liabilities inherent to the seven-membered azepane ring.

Comparative Profiling: this compound vs. Standards

To validate the potential of a this compound lead, it must be benchmarked against the gold standards for D1-like and D2-like activity.[1]

Table 1: Pharmacological & Structural Comparison
FeatureThis compound (Scaffold) SCH 23390 (Standard) Clozapine (Atypical)
Primary Target Dopamine D1 / D5Dopamine D1 (Selective)5-HT2A / D4 / D1
Structure Type Flexible 7-membered ringRigid BenzazepineTricyclic Dibenzodiazepine
In Vitro Affinity (

)
~5–50 nM (Substituent dependent)0.2 – 0.6 nM~150 nM (at D1)
Selectivity (D1:D2) Moderate (>50-fold)High (>1000-fold)Low (Mixed)
Metabolic Liability High (Ring oxidation/N-dealkylation)Moderate (Glucuronidation)High (N-oxide/Demethylation)
BBB Penetration Variable (Lipophilicity dependent)Poor (Polarity issues)Good

Analytic Insight: The this compound scaffold offers greater conformational entropy than SCH 23390. While this can reduce intrinsic binding energy (higher


), it often allows for better accommodation of D5 receptor subtypes, provided the "IVIVC Gap" described below is managed.

The IVIVC Gap: Mechanism of Translational Failure

The primary cause of in vitro to in vivo correlation (IVIVC) failure in this class is metabolic instability . Unlike the piperidine ring, the azepane ring is highly susceptible to cytochrome P450-mediated oxidation at the carbons adjacent to the nitrogen (


-carbon oxidation).
Visual 1: The Metabolic Liability Pathway

The following diagram illustrates the specific metabolic divergence that researchers must monitor when moving from binding assays to animal models.

MetabolicPathways Parent This compound (Active Ligand) Oxidation CYP450 (Ring Hydroxylation) Parent->Oxidation Major Pathway Dealkylation N-Dealkylation (Loss of substituent) Parent->Dealkylation Minor Pathway RingOpen Ring Opening (Inactive/Toxic) Oxidation->RingOpen Unstable Intermediate Hydroxyl Hydroxylated Analog (High Clearance) Oxidation->Hydroxyl Phase II Conjugation SecAmine Secondary Amine (Lower Affinity) Dealkylation->SecAmine Active Metabolite?

Caption: Figure 1. Metabolic divergence of the azepane scaffold. Ring hydroxylation often leads to rapid clearance, causing discrepancies between binding affinity and in vivo duration of action.

Validated Experimental Protocols

To establish a robust IVIVC, you must generate data using these specific, self-validating protocols.

Protocol A: In Vitro Radioligand Binding (D1 Receptor)

Purpose: Establish baseline affinity (


) relative to SCH 23390.
  • Tissue Preparation: Use rat striatal membranes (rich in D1) or CHO-D1 stable cell lines.

  • Buffer System: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2. Note: Mg2+ is critical for agonist/antagonist discrimination.

  • Radioligand: [³H]-SCH 23390 (Specific Activity ~80 Ci/mmol). Concentration: 0.2 nM.

  • Non-Specific Binding: Define using 1 µM (+)-Butaclamol or 10 µM cis-flupentixol.

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability (The Bridge)

Purpose: Predict in vivo clearance (CL_int).

  • System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

  • Substrate: this compound derivative at 1 µM (low concentration prevents enzyme saturation).

  • Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time.

  • Success Criteria: Half-life (

    
    ) > 30 mins for viable lead candidates.
    
Protocol C: In Vivo Functional Assay (Catalepsy/Locomotor)

Purpose: Confirm central engagement and duration.

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Dosing: Administer Test Compound (IP or PO) vs. Vehicle vs. SCH 23390 (0.1 mg/kg SC).

  • Assay:

    • Habituation: 30 mins in test cage.

    • Challenge: Administer Amphetamine (1.0 mg/kg) to induce hyper-locomotion (D2/D1 mediated).

    • Measurement: Total distance traveled (cm) over 60 mins post-challenge.

  • Correlation Check: If

    
     is high but locomotor inhibition is low/transient, refer back to Protocol B (Metabolism) or check Brain/Plasma ratio.
    

Strategic Workflow for Lead Optimization

Do not proceed to in vivo behavioral models until the compound passes the "Stability Gate."

Visual 2: The Decision Matrix

Workflow Start This compound Library Screen In Vitro Binding (Ki < 10 nM?) Start->Screen Metab Microsomal Stability (t1/2 > 30 min?) Screen->Metab Pass Redesign Structural Modification (Block metabolic soft spots) Screen->Redesign Fail BBB PAMPA/MDR1 Assay (Permeability High?) Metab->BBB Pass Metab->Redesign Fail (High Clearance) InVivo In Vivo Locomotor Assay BBB->InVivo Pass BBB->Redesign Fail (Low CNS entry) InVivo->Start Loop: Optimization

Caption: Figure 2. The critical path for azepane development. Note that Metabolic Stability is the primary filter before in vivo testing.

References

  • Andersen, P. H., et al. (1988). "Binding of [3H]SCH 23390 in rat brain: regional distribution and effects of assay conditions." European Journal of Pharmacology. Link

  • Hall, H., et al. (1988). "Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride." Journal of Neural Transmission. Link

  • Morken, J. P., et al. (2023). "Piperidine and Azepane Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link

  • Lazareno, S., et al. (1990). "Pharmacological characterization of [3H]SCH 23390 binding to D-1 dopamine receptors in rat striatum." British Journal of Pharmacology. Link

  • FDA Guidance for Industry. (2017). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Phenylazepane

Author: BenchChem Technical Support Team. Date: February 2026

A-Scientist's-Guide-to-Safe-Handling-of-3-Phenylazepane

This document provides a detailed protocol for the safe handling of 3-Phenylazepane, a substituted seven-membered nitrogen heterocycle. Given that comprehensive safety data for this compound is not widely available, this guide is built upon a precautionary principle, extrapolating from the known hazards of its parent compound, Azepane (also known as Hexamethyleneimine), and other cyclic amines. This approach ensures a robust margin of safety for all laboratory personnel.

Hazard Identification & Risk Assessment

The cornerstone of laboratory safety is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS) for this compound, we will assess the risks based on the well-documented profile of Azepane.

Analog-Based Hazard Assessment:

Azepane is classified as a corrosive, flammable, and toxic organic amine.[1][2][3] It can cause severe skin burns, eye damage, and respiratory irritation.[3][4] The introduction of a phenyl group to the azepane ring may alter its toxicological properties, potentially increasing lipophilicity and the rate of skin absorption. Therefore, the hazards associated with Azepane should be considered the minimum expected for this compound.

Table 1: Hazard Profile of Azepane (Hexamethyleneimine) as a Surrogate

Hazard ClassGHS PictogramHazard StatementSource
Flammable Liquid 🔥H225: Highly flammable liquid and vapor[2][5]
Acute Toxicity, Oral 💀H301/H302: Toxic or Harmful if swallowed[5]
Acute Toxicity, Dermal 💀H311: Toxic in contact with skin[5]
Acute Toxicity, Inhalation 💀H331: Toxic if inhaled[5]
Skin Corrosion corrosiveH314: Causes severe skin burns and eye damage[3][4]
Eye Damage corrosiveH318: Causes serious eye damage[3]
Target Organ Toxicity H335: May cause respiratory irritation

It is imperative to treat this compound as a substance with all the hazards listed above until empirical data proves otherwise.

The Hierarchy of Controls: Engineering and Administrative Measures

Before resorting to Personal Protective Equipment (PPE), we must implement more effective controls to minimize exposure.

  • Engineering Controls:

    • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is the primary defense against inhaling potentially toxic and corrosive vapors.[6]

    • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.

    • Safety Stations: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): This document serves as the basis for a lab-specific SOP that all personnel must read, understand, and sign before working with the compound.

    • Restricted Access: Designate specific areas within the lab for handling this compound to prevent cross-contamination and accidental exposure.

    • Training: All users must be trained on the specific hazards of corrosive organic amines and the emergency procedures outlined in this guide.[7]

Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense and must be selected to provide a complete barrier to the identified hazards.[8] The selection of appropriate PPE is a critical, task-dependent process.

Hand Protection

The goal is to prevent skin contact, which can lead to severe burns and systemic toxicity.[3]

  • Glove Type: Use chemical-resistant gloves. Nitrile gloves are a common starting point, but due to the aromatic nature of this compound, heavier-duty gloves should be considered for prolonged tasks or handling larger quantities.

  • Double Gloving: For all procedures involving the transfer of neat liquid or preparing concentrated solutions, wearing two pairs of nitrile gloves is mandatory.[9] This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.

Eye and Face Protection

The eyes are extremely vulnerable to corrosive chemicals.[10]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory for all work with this compound. Regular safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When handling quantities greater than 50 mL or when there is a significant risk of splashing (e.g., during transfers or quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[9]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a snug fit at the wrists is required.

  • Chemical Apron: For large-scale operations or tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[9]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection
  • Fume Hood Use: When working exclusively within a certified chemical fume hood, respiratory protection is generally not required.[11]

  • Emergency Use: In the event of a large spill or failure of engineering controls, a full-face respirator with an organic vapor cartridge may be necessary for emergency response personnel.

Table 2: Task-Based PPE Requirements for this compound

TaskHand ProtectionEye/Face ProtectionBody Protection
Weighing Solid Single pair of nitrile glovesChemical splash gogglesLab coat
Preparing Stock Solution Double pair of nitrile glovesChemical splash gogglesLab coat
Transferring >50 mL Liquid Double pair of nitrile glovesGoggles and face shieldLab coat & chemical apron
Reaction Workup/Quench Double pair of nitrile glovesGoggles and face shieldLab coat & chemical apron

Procedural Workflow for Safe Handling

This section provides a step-by-step guide for a common laboratory task: preparing a stock solution of this compound.

Step-by-Step Protocol: Preparing a 1 Molar Solution
  • Preparation:

    • Don all required PPE as specified in Table 2 for "Preparing Stock Solution."

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Gather all necessary equipment (beaker, graduated cylinder, magnetic stir bar, solvent, etc.) and place it inside the fume hood.

  • Weighing:

    • Tare a clean, dry beaker on a balance located inside the fume hood.

    • Carefully weigh the required mass of this compound directly into the beaker. Avoid creating dust or splashing the liquid.

  • Dissolution:

    • Slowly add the calculated volume of the appropriate solvent to the beaker containing the this compound.[10]

    • Add a magnetic stir bar and place the beaker on a stir plate to facilitate dissolution.

  • Transfer and Storage:

    • Once fully dissolved, carefully transfer the solution to a clearly labeled, sealed storage container.

    • Store the container in a cool, dry, well-ventilated area designated for corrosive materials.[4]

  • Decontamination and Cleanup:

    • Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol), followed by a standard wash.

    • Wipe down the interior surfaces of the fume hood.

    • Dispose of all contaminated waste, including gloves and wipes, in a designated hazardous waste container.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Use an eyewash station. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Small Spill (inside fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the material in a sealed container for hazardous waste disposal.

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact the institutional safety office. Prevent the spill from entering drains.[13]

Disposal Plan

All waste containing this compound, including unused product, contaminated materials, and solutions, must be treated as hazardous waste.

  • Waste Collection: Use separate, clearly labeled, and sealed containers for liquid and solid waste.

  • Compatibility: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or acids.[14]

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[4]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound start Initiate Task with This compound hood_check Is all work performed inside a certified chemical fume hood? start->hood_check ppe_base Minimum PPE: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves hood_check->ppe_base Yes stop_work STOP WORK Consult with Safety Officer. Respirator may be required. hood_check->stop_work No splash_risk Is there a significant splash risk? (e.g., transfer >50mL, quench) ppe_base->splash_risk add_faceshield ADDITIONAL PPE: - Full Face Shield - Chemical Apron splash_risk->add_faceshield Yes end_procedure Proceed with Task splash_risk->end_procedure No add_faceshield->end_procedure

Caption: Decision workflow for selecting appropriate PPE.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylacetone, 99+%. Retrieved from Cole-Parmer. [Link]

  • LookChem. (2017). Hexamethyleneimine Safety Data Sheet. Retrieved from LookChem. [Link]

  • The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from The Chemistry Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). Azepane. PubChem Compound Database. Retrieved from [Link]

  • DalMolin, M. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aichem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Retrieved from [Link]

  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Retrieved from [Link]

  • Duke University. (n.d.). Corrosives Safety Sheet. Duke Safety. Retrieved from [Link]

  • Princeton University. (n.d.). Corrosive Materials. Office of Environmental Health and Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.